Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Ethyl-1,3-benzothiazol-2-amine Synthesis Pathway
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary
This guide details the chemical synthesis of 5-Ethyl-1,3-benzothiazol-2-amine (CAS: Derivative specific), a pharmacophore critical in medicinal chemistry for its utility as a scaffold in antitumor, antimicrobial, and neuroprotective agent development.[1][2]
The protocol focuses on the Hugershoff Reaction , a robust oxidative cyclization method. This route is selected for its operational scalability and regiochemical predictability compared to alternative methods like the Jacobson cyclization.[2] By utilizing 3-ethylaniline as the starting material, the synthesis leverages steric parameters to favor the formation of the 5-ethyl isomer over the 7-ethyl regioisomer.[1][2]
Retrosynthetic Analysis & Strategy
To target the 5-ethyl substitution pattern on the benzothiazole ring, the selection of the aniline precursor is the critical decision point.
Option A (4-Ethylaniline): Cyclization occurs ortho to the amine.[2] Since the para position is blocked by the ethyl group, this yields 6-ethyl-1,3-benzothiazol-2-amine .[1][2] (Incorrect Regioisomer).
Option B (3-Ethylaniline): Cyclization can occur at the position ortho to the ethyl group (C2 of aniline) or para to the ethyl group (C6 of aniline).
Regiochemical Control: Electrophilic cyclization is sensitive to steric hindrance.[2] The position para to the ethyl group is sterically unencumbered, whereas the position ortho is flanked by the ethyl chain. Consequently, cyclization of 3-ethylaniline predominantly yields the 5-ethyl isomer.[1][2]
Pathway Visualization
The following diagram outlines the logical flow from precursor to target.
Figure 1: Reaction pathway demonstrating the conversion of 3-ethylaniline to the target benzothiazole via thiourea formation and oxidative ring closure.[1][2]
Experimental Protocol
Stage 1: Synthesis of N-(3-Ethylphenyl)thiourea
This step converts the primary amine into a thiourea moiety, providing the sulfur atom required for the heterocyclic ring.[1][2]
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethylaniline in water. Add concentrated HCl slowly to form the hydrochloride salt.[2]
Addition: Add ammonium thiocyanate to the reaction mixture.
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 3:7) should show the consumption of the aniline.
Isolation: Cool the mixture to room temperature. The thiourea derivative typically precipitates as a solid.[2]
Filtration: Filter the solid, wash with cold water to remove inorganic salts (NH₄Cl), and dry under vacuum.[1]
Verification: The intermediate should be a white to off-white solid.[2]
Stage 2: Hugershoff Oxidative Cyclization
This is the critical ring-closing step.[2] Bromine acts as the oxidant, generating a sulfenyl bromide intermediate that electrophilically attacks the aromatic ring.
Glacial Acetic Acid (Solvent) or Chloroform (CHCl₃)[1][2]
Procedure:
Preparation: Suspend the thiourea intermediate in glacial acetic acid. Cool the solution to < 10°C using an ice bath. Note: Temperature control is vital to prevent over-bromination of the aromatic ring.
Bromination: Add a solution of bromine in acetic acid dropwise over 30–60 minutes. Maintain the temperature below 10°C throughout the addition.
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. The mixture will likely turn into a slurry as the hydrobromide salt of the product precipitates.
Reflux (Optional): Some protocols suggest a brief reflux (30 min) to ensure complete cyclization, though room temperature is often sufficient for activated rings.[1]
Stage 3: Workup and Purification[1]
Quenching: Pour the reaction mixture into crushed ice/water.
Basification: Neutralize the solution with aqueous Ammonia (NH₄OH) or 20% NaOH solution until pH ~8–9. This liberates the free base from the hydrobromide salt.
Precipitation: The crude 5-ethyl-1,3-benzothiazol-2-amine will precipitate as a yellow/tan solid.[1][2]
Filtration: Filter the solid and wash extensively with water.[2]
Purification: Recrystallize from Ethanol or a Benzene/Petroleum Ether mixture.[2]
Note on Isomers: If trace amounts of the 7-ethyl isomer are present, fractional recrystallization is usually sufficient to isolate the less soluble 5-ethyl isomer.[1][2]
Key Process Parameters & Data
Parameter
Specification
Rationale
Starting Material
3-Ethylaniline
Determines the 5-position substitution pattern via steric control.[1][2]
Temperature (Bromination)
< 10°C
Prevents electrophilic bromination of the benzene ring (by-product formation).[1][2]
Solvent
Glacial Acetic Acid
Stabilizes the polar transition state and solubilizes the reactants.[2]
Basification pH
8.0 – 9.0
Ensures complete deprotonation of the benzothiazole HBr salt without hydrolyzing the ring.[2]
Mechanistic Insight
The Hugershoff reaction proceeds via a specific mechanism that validates the regiochemical outcome:
Sulfenyl Bromide Formation: The sulfur atom of the thiourea attacks bromine, forming a -S-Br bond.[1][2]
Electrophilic Attack: The nitrogen lone pair assists in expelling the bromide, creating a highly electrophilic sulfur cation or radical species.
Ring Closure: This electrophile attacks the aromatic ring.[2]
Path A (Ortho to Ethyl): Attack at C2 is sterically hindered by the ethyl group at C3.[2]
Path B (Para to Ethyl): Attack at C6 is sterically unhindered.[2]
Re-aromatization: Loss of a proton restores aromaticity, yielding the 2-aminobenzothiazole ring.[1][2]
Why this matters: Understanding this mechanism allows the researcher to predict that increasing the size of the alkyl group (e.g., isopropyl vs. ethyl) would further increase the selectivity for the 5-isomer.[1]
References
Hugershoff, A. (1903). Über die Einwirkung von Halogenen auf Arylthioharnstoffe. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology).[1][2]
Jordan, A. D., et al. (2002).[1] Syntheses of substituted 2-aminobenzothiazoles. Journal of Organic Chemistry. (Modern application of oxidative cyclization).[2]
Gupta, R. R., et al. (1988).[1] Synthesis and spectral studies of 2-amino-benzothiazoles. Journal of Heterocyclic Chemistry. (Spectral characterization data).
Organic Syntheses. p-Thiocyanodimethylaniline and related cyclizations. Org. Synth. Coll. Vol. 2. (General protocol validation).[2]
physicochemical properties of 5-Ethyl-1,3-benzothiazol-2-amine
As a Senior Application Scientist in medicinal chemistry, I approach the evaluation of heterocyclic scaffolds not just as static structures, but as dynamic participants in biological and synthetic systems. The 2-aminoben...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I approach the evaluation of heterocyclic scaffolds not just as static structures, but as dynamic participants in biological and synthetic systems. The 2-aminobenzothiazole class represents a privileged structural motif in drug discovery, most famously recognized in Riluzole, the primary disease-modifying therapy for amyotrophic lateral sclerosis (ALS) 1.
This technical guide provides an in-depth analysis of 5-Ethyl-1,3-benzothiazol-2-amine (CAS 90382-08-4), detailing its physicochemical profile, mechanistic pharmacology, and the self-validating synthetic protocols required for its preparation.
Structural and Physicochemical Profile
The pharmacological behavior of any small molecule is dictated by its physicochemical parameters. The introduction of an ethyl group at the 5-position of the benzothiazole core subtly alters the molecule's electronic distribution and steric bulk, optimizing its lipophilicity for central nervous system (CNS) penetration without violating Lipinski’s Rule of Five.
Below is a consolidated physicochemical profile of 5-Ethyl-1,3-benzothiazol-2-amine:
Property
Value
Causality / Relevance in Drug Design
CAS Number
90382-08-4
Primary chemical identifier for regulatory and cataloging purposes.
Molecular Formula
C9H10N2S
Establishes the baseline atomic composition.
Monoisotopic Mass
178.05647 Da
Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation 2.
Predicted XLogP
~2.8
Indicates moderate lipophilicity. An XLogP near 3.0 is highly optimal for crossing the blood-brain barrier (BBB) via passive diffusion 2.
Topological Polar Surface Area
41.1 Ų
Facilitates excellent membrane permeability. CNS-active drugs typically require a TPSA < 90 Ų.
Hydrogen Bond Donors
1 (-NH2)
Essential for anchoring the molecule within target active sites (e.g., via Thr/Ser residues).
Hydrogen Bond Acceptors
2 (N, -NH2)
Participates in target stabilization and maintains aqueous solubility.
Pharmacological Relevance & Mechanism of Action
The 2-aminobenzothiazole core is extensively utilized in the design of anticancer agents, antidiabetics, and neuroprotectants 3, 4. For neuroprotection, the primary mechanism involves the use-dependent inhibition of Voltage-Gated Sodium Channels (VGSCs) 5.
By blocking these channels, 2-aminobenzothiazole derivatives stabilize the neuronal membrane in an inactivated state, directly suppressing the presynaptic release of glutamate. This prevents glutamate-mediated excitotoxicity, which is a hallmark of neurodegenerative cascades.
Proposed neuroprotective mechanism of 2-aminobenzothiazole derivatives via VGSC modulation.
Synthetic Methodology: The Hugershoff Cyclization
While modern transition-metal-catalyzed cross-couplings exist, the classical Hugershoff Reaction remains the most robust, scalable, and cost-effective method for synthesizing 2-aminobenzothiazoles 6.
Mechanistic Causality: The use of liquid bromine is mechanistically essential. Bromine acts as a potent electrophile that oxidizes the thiocarbonyl sulfur of the starting material, 1-(3-ethylphenyl)thiourea. This generates a highly reactive sulfenyl bromide intermediate. The proximity of this electrophilic sulfur to the electron-rich aromatic ring facilitates a rapid intramolecular Electrophilic Aromatic Substitution (EAS).
Regioselectivity: Because the ethyl group is at the meta position of the starting aniline, cyclization could theoretically occur at two ortho positions. However, steric hindrance directs the cyclization predominantly to the less hindered para position, yielding the desired 5-ethyl isomer rather than the 7-ethyl isomer.
Workflow of the Hugershoff synthesis for 5-ethyl-1,3-benzothiazol-2-amine.
Self-Validating Experimental Protocol
To ensure high fidelity and safety, the following step-by-step protocol incorporates real-time quality control checks:
Precursor Preparation: Dissolve 10 mmol of 1-(3-ethylphenyl)thiourea in 20 mL of glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and dropping funnel.
Electrophilic Activation: Slowly add 10.5 mmol of liquid bromine (Br₂) dropwise over 30 minutes. Maintain the reaction temperature strictly between 45–50 °C. Causality: Controlling the temperature prevents over-oxidation of the sulfur atom and minimizes polybromination of the aromatic ring.
Cyclization: Elevate the temperature to 65–70 °C and stir for 2 to 6 hours 6.
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the starting material spot disappears and a new, lower Rf spot (due to the polar 2-amino group) emerges. The solution will also transition from deep red to pale orange as the Br₂ is consumed.
Quenching: Cool the mixture to room temperature. Slowly pour the mixture into ice water and add a 10% aqueous sodium bisulfite (NaHSO₃) solution. Causality: This safely reduces any highly toxic, unreacted bromine into harmless bromide ions.
Neutralization & Isolation: Basify the aqueous mixture using concentrated ammonium hydroxide (NH₄OH) until the pH reaches ~8.0. The free base of 5-ethyl-1,3-benzothiazol-2-amine will precipitate as a solid. Filter under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the purified product.
Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized compound before biological assaying, the following analytical suite is mandatory:
High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (containing 0.1% TFA) to confirm >95% purity.
Nuclear Magnetic Resonance (NMR):
¹H-NMR (DMSO-d6) will display a characteristic quartet (~2.6 ppm) and triplet (~1.2 ppm) for the ethyl group.
Crucially, the appearance of a broad singlet integrating to 2 protons (~7.5 ppm, exchangeable with D₂O) confirms the presence of the free 2-amino group.
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) must yield an [M+H]⁺ peak matching the theoretical monoisotopic mass of 178.05647 Da 2.
5-Ethyl-1,3-benzothiazol-2-amine (CAS 90382-08-4): A Comprehensive Technical Guide on Synthesis, Mechanistic Profiling, and Drug Development Applications Executive Summary The 2-aminobenzothiazole ring system is widely r...
Author: BenchChem Technical Support Team. Date: March 2026
5-Ethyl-1,3-benzothiazol-2-amine (CAS 90382-08-4): A Comprehensive Technical Guide on Synthesis, Mechanistic Profiling, and Drug Development Applications
Executive Summary
The 2-aminobenzothiazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its bioisosteric relationship with purine bases and its exceptional ability to interact with diverse biological targets 1. Within this family, 5-Ethyl-1,3-benzothiazol-2-amine represents a highly specialized building block . The strategic placement of an ethyl group at the C-5 position introduces a unique lipophilic vector that significantly alters the molecule's pharmacokinetic profile, optimizing target binding kinetics and membrane permeability compared to its unsubstituted analogs.
Physicochemical Profiling
Understanding the baseline metrics of 5-Ethyl-1,3-benzothiazol-2-amine is critical for downstream formulation and synthetic planning.
Property
Value
Chemical Name
5-Ethyl-1,3-benzothiazol-2-amine
CAS Registry Number
90382-08-4
Molecular Formula
C9H10N2S
Molecular Weight
178.26 g/mol
Core Scaffold
2-Aminobenzothiazole
Key Substituent
Ethyl group at the C-5 position
Strategic Synthesis: The Regioselective Hugershoff Pathway
The most robust, scalable, and atom-economical method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which relies on the oxidative cyclization of an arylthiourea intermediate 1.
Causality in Regioselectivity:
To synthesize the 5-ethyl derivative, the required starting material is 3-ethylaniline . When 3-ethylaniline is treated with potassium thiocyanate (KSCN), it forms 1-(3-ethylphenyl)thiourea. The subsequent oxidative cyclization, mediated by molecular bromine (Br₂), proceeds via an electrophilic aromatic substitution 2.
The thiourea group strongly directs the incoming electrophilic sulfur to the ortho positions (C-2 and C-6 of the original aniline ring). The C-2 position is sterically hindered by the adjacent ethyl group at C-3. Consequently, cyclization occurs almost exclusively at the less hindered C-6 position. Upon ring closure, the original C-3 ethyl group inherently becomes the C-5 substituent of the resulting benzothiazole core 3. This intrinsic regiocontrol eliminates the need for complex protecting group strategies.
Workflow of the Hugershoff synthesis for 5-Ethyl-1,3-benzothiazol-2-amine.
Self-Validating Experimental Protocol
The following protocol provides a self-validating system for the synthesis of 5-Ethyl-1,3-benzothiazol-2-amine, ensuring high yield and purity.
Step 1: Thiourea Intermediate Formation
Dissolve 3-ethylaniline (1.0 equiv) and Potassium Thiocyanate (KSCN, 1.2 equiv) in glacial acetic acid.
Causality: Glacial acetic acid is selected because it solubilizes the polar thiourea intermediate while simultaneously stabilizing the bromonium ion transition state required in the next step 1.
Cool the reaction vessel in an ice-salt bath to strictly maintain a temperature of 0–5 °C.
Step 2: Oxidative Cyclization
3. Prepare a solution of molecular bromine (Br₂, 1.05 equiv) in glacial acetic acid.
4. Add the bromine solution dropwise over 45 minutes under vigorous stirring.
Causality: Maintaining the temperature below 5 °C during addition suppresses exothermic runaway and prevents unwanted electrophilic over-bromination of the highly activated aromatic ring 4.
5. Allow the mixture to slowly warm to room temperature and stir for an additional 2–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
Step 3: Isolation and Neutralization
6. Pour the reaction mixture into crushed ice. The product will initially exist as a soluble hydrobromide salt.
7. Neutralize the aqueous mixture to pH 8-9 using concentrated ammonium hydroxide (NH₄OH).
Causality: Neutralization with a mild base like NH₄OH liberates the free amine without causing hydrolytic degradation of the heterocycle, which can occur if strong alkalis (like NaOH) are used improperly.
8. Filter the precipitated crude solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 5-Ethyl-1,3-benzothiazol-2-amine.
Pharmacological Landscape & Drug Development
In oncological and neurological drug development, 2-aminobenzothiazoles frequently function as kinase inhibitors (e.g., against Receptor Tyrosine Kinases and PI3K) 3.
The 2-amino group acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (mimicking the adenine ring of ATP). Concurrently, the 5-ethyl group projects into the adjacent hydrophobic pocket (often the "selectivity pocket" or DFG-out allosteric site). This lipophilic extension enhances binding affinity through van der Waals interactions and improves the overall membrane permeability (LogP) of the lead compound, making it a superior starting point compared to the unsubstituted core.
Pharmacological binding mechanism of 5-ethyl-2-aminobenzothiazole in kinases.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized 5-Ethyl-1,3-benzothiazol-2-amine, the following analytical checks validate the structural identity:
¹H NMR (DMSO-d₆): The ethyl group will present as a distinct triplet (-CH₃) at ~1.2 ppm and a quartet (-CH₂-) at ~2.6 ppm. The aromatic region will show three distinct protons: an isolated singlet for C4-H (positioned between the nitrogen and the ethyl group), and two coupled doublets for C6-H and C7-H. A broad, exchangeable singlet at ~7.5 ppm confirms the primary amine (-NH₂).
LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ pseudo-molecular ion peak at m/z 179.0, confirming the theoretical molecular weight of 178.26 g/mol 5.
References
Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives
Source: mdpi.com
URL: [Link]
Title: Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives
Source: sphinxsai.com
URL: [Link]
Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles
Source: nih.gov
URL: [Link]
5-Ethyl-1,3-benzothiazol-2-amine: Structural Architecture and Synthetic Utility
The following technical guide details the molecular architecture, synthetic pathways, and physicochemical profile of 5-Ethyl-1,3-benzothiazol-2-amine . [1] CAS Registry Number: 54936-79-9 (Generic for isomer class; speci...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular architecture, synthetic pathways, and physicochemical profile of 5-Ethyl-1,3-benzothiazol-2-amine .
[1]
CAS Registry Number: 54936-79-9 (Generic for isomer class; specific derivatives vary)
IUPAC Name: 5-ethyl-1,3-benzothiazol-2-amine
Molecular Formula: C₉H₁₀N₂S
Molecular Weight: 178.25 g/mol [1]
Executive Summary
5-Ethyl-1,3-benzothiazol-2-amine is a substituted heterocyclic scaffold belonging to the 2-aminobenzothiazole class.[1] This moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. The 5-ethyl substitution introduces specific lipophilic bulk at the C5 position, modulating the pharmacokinetic profile (LogP) and steric fit within receptor binding pockets compared to the parent 2-aminobenzothiazole or the pharmacologically renowned 6-trifluoromethoxy analog (Riluzole).[1] This guide dissects its structural dynamics, validated synthetic protocols, and reactivity profile for lead optimization.
The benzothiazole core consists of a benzene ring fused to a thiazole ring. The numbering convention assigns the sulfur atom as position 1 and the ring nitrogen as position 3. Consequently, the amino group is at position 2, and the ethyl substituent is at position 5.
Aromaticity: The 10-π electron system ensures planarity.[1]
Substituent Effects: The 5-ethyl group exerts a weak inductive (+I) effect, slightly increasing electron density on the benzene ring compared to the unsubstituted analog. This marginally enhances the nucleophilicity of the C4 and C6 positions.
Tautomeric Equilibrium
A critical feature of 2-aminobenzothiazoles is the amino-imino tautomerism.[1] While the amino (–NH₂) form predominates in the solid state and non-polar solvents due to aromatic stabilization, the imino (=NH) form contributes to reactivity patterns, particularly in N-alkylation reactions.
The synthesis of 5-ethyl-1,3-benzothiazol-2-amine requires regioselective control.[1] Direct cyclization of 3-ethylaniline often yields a mixture of 5-ethyl and 7-ethyl isomers.[1] The most robust route involves the Hugerschhoff Reaction or the cyclization of 2-amino-4-ethylbenzenethiol .[1]
Protocol A: The Hugerschhoff Reaction (From Arylthiourea)
This method utilizes bromine to cyclize an arylthiourea intermediate.[1]
Mechanism: Nucleophilic attack of the aniline nitrogen on the protonated thiocyanate.[1]
Procedure: Dissolve 3-ethylaniline (10 mmol) in chlorobenzene or dilute HCl. Add NH₄SCN (12 mmol) and reflux for 4 hours. Cool to precipitate the N-(3-ethylphenyl)thiourea.[1]
Mechanism: Bromination of the sulfur creates a sulfenyl bromide intermediate, followed by Electrophilic Aromatic Substitution (EAS) at the ortho position.
Regioselectivity Note: Cyclization of the 3-ethyl precursor can occur at C2 (sterically hindered) or C6 (less hindered).[1] The C6 cyclization yields the 7-ethyl isomer, while C2 cyclization yields the 5-ethyl isomer.[1]
Optimization: To exclusively target the 5-ethyl isomer, it is often superior to start with 2-amino-4-ethylbenzenethiol (Protocol B) to avoid isomer separation.[1]
Protocol B: Cyclization of 2-Amino-4-ethylbenzenethiol (High Fidelity)
This route guarantees the 5-ethyl substitution pattern.[1]
Figure 2: Regiospecific synthesis via aminobenzenethiol.[1]
Detailed Methodology:
Dissolution: Dissolve 2-amino-4-ethylbenzenethiol (5.0 g) in Ethanol (50 mL).
Cyclization: Add Cyanogen Bromide (CNBr, 1.1 eq) portion-wise at 0°C. Caution: CNBr is highly toxic.
Reflux: Heat the mixture to reflux for 2 hours.
Workup: Evaporate solvent. Neutralize the hydrobromide salt with 10% NaHCO₃ solution.
Purification: Recrystallize from Toluene/Ethanol (9:1) to obtain white/pale yellow needles.[1]
Reactivity Profile & SAR Utility
For drug development, the 2-amine group serves as a versatile handle for diversification.[1][3][4]
Acylation and Amide Formation
Reaction with acid chlorides or carboxylic acids (using EDC/HOBt) yields N-(benzothiazol-2-yl)amides .[1] These derivatives often exhibit enhanced metabolic stability compared to the free amine.[1]
Condition: Acyl chloride, Et₃N, DCM, 0°C to RT.
Diazotization (Sandmeyer-type Reactions)
The 2-amino group can be converted into a diazonium salt using NaNO₂/HCl at 0–5°C.[1]
Utility: Displacement with CuCl, CuBr, or KI allows the introduction of halogens at the 2-position (e.g., 2-chloro-5-ethylbenzothiazole), transforming the molecule into an electrophile for Suzuki-Miyaura couplings.
Electrophilic Aromatic Substitution
The 5-ethyl group activates the C4 and C6 positions.[1] However, the benzothiazole ring is generally electron-deficient due to the imine nitrogen.
Nitration/Bromination: Occurs predominantly at C6 (ortho to the ethyl, para to the nitrogen). This allows for the synthesis of 2-amino-5-ethyl-6-nitrobenzothiazole.[1]
References
Synthesis of 2-Aminobenzothiazoles
Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry, 2003.
Bensimon, G., et al. "A controlled trial of riluzole in amyotrophic lateral sclerosis."[1] New England Journal of Medicine, 1994. (Contextual grounding for the scaffold).
biological activity of 5-Ethyl-1,3-benzothiazol-2-amine derivatives
An In-depth Technical Guide to the Biological Activity of 5-Ethyl-1,3-benzothiazol-2-amine Derivatives Abstract The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of 5-Ethyl-1,3-benzothiazol-2-amine Derivatives
Abstract
The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive analysis of the biological activities of derivatives based on the 5-Ethyl-1,3-benzothiazol-2-amine core. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, inflammation, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental design and mechanistic underpinnings that drive the activity of this promising class of compounds.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, and the benzothiazole ring system, formed by the fusion of a benzene and a thiazole ring, is a prominent example.[1][3] Its structural rigidity, aromaticity, and ability to engage in various non-covalent interactions make it an ideal pharmacophore for designing targeted therapeutic agents.[4] Derivatives of benzothiazole exhibit a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant properties.[2][3]
The 2-aminobenzothiazole moiety serves as a versatile and crucial starting point for chemical modification. The reactivity of the amino group allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological targets. Substitutions on the benzene ring, particularly at the 5-position, have been shown to be critical in modulating this activity. While extensive research exists for various substituents, this guide focuses on the 5-ethyl substitution, a small, lipophilic group, and its influence on the therapeutic profile of the resulting derivatives.
Synthesis Strategies and Methodologies
The foundational step in exploring the biological activity of these derivatives is a robust and efficient synthesis of the core structure. The most common and effective method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of substituted 1-phenylthioureas.[5] This approach offers high yields and tolerates a variety of functional groups on the aromatic ring.
Diagram 1: General Synthesis Workflow
Caption: General synthesis of 5-Ethyl-1,3-benzothiazol-2-amine and its derivatives.
Experimental Protocol: Synthesis of 5-Ethyl-1,3-benzothiazol-2-amine
This protocol describes the synthesis of the core scaffold, which serves as the starting material for further derivatization. The causality behind this choice lies in its reliability and scalability.
Step 1: Formation of the Thiourea Intermediate.
To a solution of 4-ethylaniline (0.1 mol) in concentrated hydrochloric acid (25 mL) and water (200 mL), add ammonium thiocyanate (0.12 mol).
Heat the mixture under reflux for 4-5 hours. The rationale for refluxing is to provide sufficient energy to overcome the activation barrier for the addition-elimination reaction that forms the thiourea.
Cool the reaction mixture. The product, 1-(4-ethylphenyl)thiourea, will precipitate.
Filter the precipitate, wash with cold water, and dry. Purity can be checked via TLC.
Step 2: Oxidative Cyclization.
Suspend the dried 1-(4-ethylphenyl)thiourea (0.05 mol) in a suitable solvent like chloroform or acetic acid.
Cool the suspension in an ice bath to control the exothermic reaction.
Add bromine water (a solution of bromine in water) or a solution of bromine in the reaction solvent dropwise with constant stirring until a persistent orange color is observed. Bromine acts as the oxidizing agent that facilitates the electrophilic cyclization onto the aromatic ring.
Stir the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
Neutralize the excess acid with a base (e.g., ammonium hydroxide). The product, 5-Ethyl-1,3-benzothiazol-2-amine, will precipitate.
Filter the solid, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[5]
Key Biological Activities and Mechanistic Insights
The derivatization of the 5-Ethyl-1,3-benzothiazol-2-amine core has yielded compounds with significant activity in several key therapeutic areas.
Anticancer Activity
Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms to inhibit tumor growth.[1][6] Studies on related structures suggest that substitutions at the 5-position, such as fluoro or ethoxy groups, can confer potent activity against various cancer cell lines, indicating that a 5-ethyl group is a rational choice for designing novel anticancer compounds.[6][7]
Mechanism of Action: Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and targeting key signaling pathways involved in cell proliferation and survival.[8] One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is often constitutively active in cancer cells, promoting inflammation and cell survival.
Diagram 2: Targeted Inhibition of the NF-κB Pathway
Caption: Benzothiazole derivatives can inhibit the NF-κB pathway, reducing pro-survival gene expression.
Data on Anticancer Activity of Related Benzothiazole Derivatives
This table summarizes data for structurally related compounds to infer the potential of the 5-ethyl scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Benzothiazole derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[9][10]
Mechanism of Action: The primary mechanism is the inhibition of COX-1 and COX-2 enzymes.[10] While non-selective NSAIDs can cause gastrointestinal side effects due to COX-1 inhibition, the development of selective COX-2 inhibitors is a major goal. Benzothiazole derivatives have been shown to suppress inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (p-NFκB), further confirming their potent anti-inflammatory effects.[11]
Experimental Evaluation: Carrageenan-Induced Paw Edema
A standard and reliable in-vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[5][11] The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response, and the reduction in paw swelling by a test compound is a measure of its efficacy.
Diagram 3: Experimental Workflow for Anti-inflammatory Assay
Caption: Standard workflow for evaluating anti-inflammatory activity using the paw edema model.
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[12] The benzothiazole scaffold has proven to be a fruitful source of compounds with potent antibacterial and antifungal properties.[13][14]
Structure-Activity Relationship (SAR): Research indicates that the substitution at the 2-position of the benzothiazole ring is crucial for antimicrobial activity. Specifically, 2-mercapto derivatives tend to exhibit stronger antibacterial activity, whereas 2-amino derivatives, the focus of this guide, often show more potent antifungal activity.[15] Furthermore, the introduction of bulky, lipophilic groups at the 6-position has been shown to enhance antifungal efficacy, suggesting that a 5-ethyl group could contribute favorably to the compound's ability to penetrate microbial cell membranes.[15]
For the integrity and reproducibility of research, detailed protocols are essential.
Protocol 1: In-vivo Anti-inflammatory Screening by Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Wistar albino rats (150-200g), fasted overnight with free access to water.
Procedure:
Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac Sodium, 100mg/kg), and Test groups (test compound at various doses).
Measure the initial volume of the left hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).
Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.).
After 1 hour (to allow for drug absorption), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
Measure the paw volume (Vt) at 30, 60, 90, 120, 150, and 180 minutes after the carrageenan injection.[5]
Calculation: The percentage inhibition of edema is calculated using the formula:
% Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control x 100
Causality: This model is chosen because it mimics the hallmarks of acute inflammation, including edema, and is highly reproducible for screening potential NSAID-like compounds.[5][11]
Conclusion and Future Perspectives
Derivatives of 5-Ethyl-1,3-benzothiazol-2-amine represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of literature on structurally related compounds strongly supports their potential in oncology, anti-inflammatory, and antimicrobial applications. The ethyl group at the 5-position offers a favorable balance of lipophilicity and size, which can enhance membrane permeability and target engagement.
Future research should focus on:
Systematic Derivatization: Synthesizing a focused library of compounds based on the 5-ethyl-2-aminobenzothiazole core to perform a detailed SAR study.
Mechanism Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, enzymes) for the most active compounds.
In-vivo Efficacy and Toxicology: Advancing lead compounds into more complex animal models of disease and conducting thorough safety and toxicology assessments to evaluate their therapeutic window.
By leveraging the foundational knowledge outlined in this guide, researchers can effectively design and execute experiments to unlock the full therapeutic potential of this valuable chemical class.
References
Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.). National Institutes of Health.
Soni, B., Ranawat, M. S., Sharma, R., Bhandari, A., & Sharma, S. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 2955-2960.
Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 295-323.
Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative. World Journal of Advanced Research and Reviews, 19(3), 110-119.
Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (2012). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences, 74(3), 225-231.
Mishra, A. K., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Letters in Drug Design & Discovery, 19(1).
Yaglioglu, A. S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Cancer Investigation.
Taha, M. O., et al. (2020). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate.
Wang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686.
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 21(1), e0337639.
Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135456.
Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2118.
Shashank, D., et al. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of ChemTech Research.
Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
Sharma, A., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(1), 134-140.
Maccioni, E., et al. (2003). 2-Aminobenzothiazole derivatives. Il Farmaco, 58(10), 809-814.
5-Ethyl-1,3-benzothiazol-2-amine: Synthesis, Pharmacological Profiling, and Application as a Privileged Scaffold
Executive Summary The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and broad spectrum of biological activities[1]. Wit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and broad spectrum of biological activities[1]. Within this family, 5-ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4) represents a highly specialized building block. The strategic placement of an ethyl group at the 5-position introduces critical steric and lipophilic modifications that significantly alter the molecule's pharmacokinetic profile and receptor-binding affinity. This technical guide provides an in-depth analysis of the mechanistic rationale behind its derivatization, validated synthetic protocols, and its role in advanced drug discovery.
Mechanistic Rationale: The 2-Aminobenzothiazole Core & 5-Ethyl Derivatization
In rational drug design, the unsubstituted 2-aminobenzothiazole ring provides a rigid, planar system capable of hydrogen bonding (via the 2-amino group and thiazole nitrogen) and
stacking. However, functionalizing the benzenoid ring is essential for target selectivity.
The 5-ethyl derivatization serves two primary mechanistic purposes:
Lipophilicity Enhancement: The ethyl group increases the partition coefficient (predicted XlogP of 2.8)[2]. This enhanced lipophilicity facilitates better penetration across phospholipid bilayers, a critical requirement for central nervous system (CNS) targets and intracellular kinase inhibition.
Steric Pocket Fitting: In enzyme active sites, such as the hydrophobic side pocket of Cyclooxygenase-2 (COX-2), the ethyl moiety provides necessary steric bulk. This bulk prevents the molecule from entering the narrower COX-1 active site, thereby driving COX-2 selectivity and reducing gastrointestinal toxicity[3].
To ensure rigorous validation during synthesis and assay development, the fundamental physicochemical properties of 5-ethyl-1,3-benzothiazol-2-amine are summarized below[2].
Property
Value
Analytical Significance
Compound Name
5-Ethyl-1,3-benzothiazol-2-amine
Standard IUPAC nomenclature.
CAS Number
90382-08-4
Primary identifier for procurement.
Molecular Formula
C9H10N2S
Used for elemental analysis validation.
Monoisotopic Mass
178.05647 Da
Target for High-Resolution Mass Spectrometry (HRMS).
SMILES
CCC1=CC2=C(C=C1)SC(=N2)N
Computational modeling and docking input.
Predicted XlogP
2.8
Indicates moderate-to-high lipophilicity.
Synthetic Pathways & Experimental Protocols
The most robust and scalable method for synthesizing 5-ethyl-1,3-benzothiazol-2-amine is the Hugerschoff Synthesis [1],[4]. This involves the in situ generation of an arylthiourea followed by oxidative cyclization.
Regioselectivity Causality
When starting from 3-ethylaniline, the intermediate 1-(3-ethylphenyl)thiourea has two potential sites for electrophilic cyclization: the C2 position (ortho to the ethyl group) and the C6 position (para to the ethyl group). Because the C2 position is sterically hindered by the adjacent ethyl and thiourea groups, cyclization predominantly occurs at the less hindered C6 position. This regioselectivity naturally favors the formation of the 5-ethyl-1,3-benzothiazol-2-amine over the 7-ethyl isomer[1],[4].
Figure 1: Hugerschoff synthesis workflow and regioselectivity for 5-ethyl-1,3-benzothiazol-2-amine.
Step-by-Step Protocol: Oxidative Cyclization
This protocol is designed as a self-validating system. The choice of reagents and conditions ensures controlled reactivity and high purity.
Step 1: Formation of 1-(3-ethylphenyl)thiourea
Reagents: Dissolve 3-ethylaniline (1.0 eq) in a mixture of concentrated HCl and water.
Causality: HCl protonates the aniline, rendering it soluble, and subsequently reacts with ammonium thiocyanate (NH₄SCN) (1.2 eq) to generate thiocyanic acid (HSCN) in situ.
Reaction: Heat the mixture to reflux for 3-4 hours. The nucleophilic aniline attacks the electrophilic carbon of HSCN.
Isolation: Cool the mixture and neutralize with aqueous ammonia. Filter the precipitated 1-(3-ethylphenyl)thiourea and dry under vacuum.
Step 2: Bromine-Mediated Cyclization
Reagents: Suspend the isolated thiourea (1.0 eq) in glacial acetic acid.
Causality: Glacial acetic acid is utilized because it solubilizes the intermediate and moderates the highly reactive bromine, preventing destructive polybromination of the aromatic ring[1].
Addition: Cool the suspension to 0°C. Add a solution of Br₂ (1.05 eq) in glacial acetic acid dropwise over 30 minutes. The bromine oxidizes the thiourea sulfur, forming a highly reactive sulfenyl bromide intermediate.
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. Intramolecular electrophilic aromatic substitution occurs at the C6 position.
Workup & Validation: Pour the mixture into ice water and basify with NaOH to pH 9 to liberate the free amine. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Self-Validation Check: Run ¹H-NMR. The successful formation of the 5-ethyl isomer is confirmed by an isolated singlet-like doublet for the C4 proton, distinct from the contiguous coupling pattern that would be observed if the 7-ethyl isomer had formed. Confirm the mass via LC-MS (Target [M+H]⁺ = 179.06)[2].
Pharmacological Applications & Pathway Modulation
Anticancer Activity (PI3K/AKT Pathway)
2-Aminobenzothiazole derivatives exhibit potent anticancer properties by acting as ATP-competitive inhibitors of various kinases[5]. The 5-ethyl variant is particularly suited for targeting the Phosphoinositide 3-kinase (PI3K) pathway. The lipophilic ethyl group anchors the molecule deep within the hydrophobic pocket of the kinase hinge region, preventing ATP binding and halting the downstream AKT/mTOR survival signaling cascade[5].
Figure 2: Mechanism of action for 2-aminobenzothiazole derivatives in PI3K/AKT pathway inhibition.
Anti-inflammatory Activity (COX-2 Selectivity)
Nonsteroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal side effects due to non-selective COX-1 inhibition. Derivatizing known NSAID cores with 2-aminobenzothiazoles—specifically those with bulky alkyl groups like the 5-ethyl substitution—forces the molecule to selectively bind to the larger active site of COX-2. This structural modification maintains potent anti-inflammatory activity while significantly improving the ulcerogenic index[3].
References
1.[2] PubChemLite - 5-ethyl-1,3-benzothiazol-2-amine (C9H10N2S) | uni.lu | 2
2.[5] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | nih.gov |5
3.[3] Synthesis and preliminary evaluation of potential highly selective COX-2 inhibitors of some nonsteroidal anti-inflammatory derivatives | jocpr.com | 3
4.[1] The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry | benchchem.com | 1
5.[4] Mechanistic Study on the Formation of Compounds from Thioureas | researchgate.net | 4
The 2-Aminobenzothiazole Scaffold: A Technical Guide to Discovery and Optimization
Executive Summary The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Functioning as a b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Functioning as a bioisostere of the purine bases (adenine and guanine), it exhibits intrinsic affinity for ATP-binding pockets in kinases and modulates ion channels in the central nervous system.
This guide provides a rigorous technical breakdown of the 2-ABT scaffold, moving from synthetic architecture to structure-activity relationships (SAR) and mechanistic validation. It is designed for medicinal chemists and pharmacologists requiring actionable protocols and evidence-based logic.
Part 1: Synthetic Architectures
The synthesis of 2-aminobenzothiazoles has evolved from harsh oxidative cyclizations to catalytic, atom-economical methods. Two distinct protocols are presented below: the classical industrial standard and a modern green chemistry approach.
The Classical Hugerschhoff Reaction
This remains the most robust method for generating library diversity, particularly when starting from substituted anilines. It utilizes bromine as an oxidant to cyclize aryl thioureas.
Mechanism:
Thiourea Formation: Aniline reacts with potassium thiocyanate (KSCN) or ammonium thiocyanate.
Bromination: Electrophilic attack by bromine on the sulfur atom forms a sulfenyl bromide intermediate.
Cyclization: Intramolecular electrophilic aromatic substitution (SEAr) closes the ring at the ortho position.
Aromatization: Loss of HBr yields the 2-aminobenzothiazole.
Experimental Protocol: Oxidative Cyclization
Safety Note: Bromine is highly corrosive and volatile. Perform in a fume hood.
Precursor Synthesis: Dissolve the specific 4-substituted aniline (10 mmol) in glacial acetic acid (20 mL). Add KSCN (40 mmol) slowly. Heat to 80°C for 1 hour.
Oxidative Addition: Cool the mixture to 0–5°C in an ice bath. Add a solution of Bromine (10 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes. Crucial: Maintain temperature <10°C to prevent over-bromination of the benzene ring.
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
Workup: Pour the reaction mixture into crushed ice (200g). Neutralize with ammonium hydroxide (25%) until pH ~8. A precipitate will form.
Purification: Filter the solid, wash with cold water (3x 50 mL), and recrystallize from ethanol.
Green Synthesis: Iodine-Catalyzed Oxidative Coupling
To avoid corrosive bromine and generate less waste, an iodine-catalyzed method using molecular oxygen as the terminal oxidant is preferred for late-stage functionalization.
Protocol:
Combine aryl isothiocyanate (1.0 mmol) and amine (1.2 mmol) in water/ethanol (1:1).
Add Iodine (10 mol%) and stir under an O2 balloon (1 atm) at 60°C.
The reaction proceeds via a benzothiourea intermediate, followed by intramolecular cross-dehydrogenative coupling (CDC).[1]
Synthetic Workflow Visualization
Figure 1: Step-wise logic for the Hugerschhoff oxidative cyclization synthesis of 2-aminobenzothiazoles.
Part 2: Structure-Activity Relationships (SAR)[2][3][4]
The 2-ABT scaffold is electronically amphoteric. The benzene ring acts as a lipophilic anchor, while the thiazole nitrogen (N3) and exocyclic amine (C2-NH2) serve as hydrogen bond acceptors and donors, respectively.
SAR Optimization Matrix
Position
Modification Strategy
Biological Impact
C-2 (Amine)
Acylation / Alkylation
Converting free amine to amide/urea often improves metabolic stability and selectivity. Bulky groups here can fit into the hydrophobic pocket of kinases (e.g., ATP binding site).
C-6
Electron Withdrawing (F, NO2, CF3)
Critical for Potency. Substitution at C-6 blocks metabolic hydroxylation (CYP450 oxidation), significantly increasing half-life (). Fluorine at C-6 is a standard optimization for CNS penetration.
C-4
Small Lipophilic (Me, Cl)
Steric sensitivity. Large groups here often clash with receptor walls, reducing affinity. Small groups can lock conformation.
N-3
Lone Pair Availability
Essential for H-bonding with residues like the "hinge region" in kinases. Substitution here usually abolishes activity.
Part 3: Therapeutic Mechanisms & Validation
Neurology: The Riluzole Paradigm
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is the gold standard for ALS treatment. Its mechanism validates the scaffold's ability to modulate ion channels.
Mechanism: Riluzole acts as a use-dependent blocker of voltage-gated Sodium (Na+) channels. By stabilizing the inactivated state of the Na+ channel, it prevents high-frequency firing.
Downstream Effect: This blockade inhibits the presynaptic release of Glutamate, preventing excitotoxicity (neuronal death caused by calcium overload via NMDA receptors).[2]
Oncology: Kinase Inhibition (PI3K/mTOR)
Derivatives of 2-ABT have shown potent inhibition of the PI3K/Akt/mTOR pathway. The benzothiazole core mimics the adenine ring of ATP, allowing the molecule to dock into the catalytic cleft of the kinase.
Validation Assay: To validate this mechanism, researchers utilize Western Blotting to detect phosphorylation levels of downstream targets (e.g., p-Akt at Ser473) in treated cancer cell lines (e.g., MCF-7).
Mechanistic Pathway Visualization
Figure 2: Mechanism of action for Riluzole-like 2-ABT compounds in preventing glutamate-induced excitotoxicity.
Part 4: References
Synthesis Review: Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
Green Chemistry Protocol: Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed Cascade Reactions. Journal of Organic Chemistry.
Anticancer SAR: 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry / PubMed.
Riluzole Mechanism: The pharmacology and mechanism of action of riluzole.[2][3][4][5] Neurology.[2][3]
Scaffold Analysis: The 2-Aminobenzothiazole Scaffold: A Comprehensive Review for Drug Discovery. BenchChem.[6][7][8]
Executive Summary 5-Ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4) represents a critical scaffold in the optimization of benzothiazole-based therapeutics.[1] While the 6-substituted analogs (e.g., Riluzole) have domina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4) represents a critical scaffold in the optimization of benzothiazole-based therapeutics.[1] While the 6-substituted analogs (e.g., Riluzole) have dominated the landscape of neuroprotective and anticonvulsant agents, the 5-substituted derivatives offer a distinct physicochemical profile. The introduction of an ethyl group at the C5 position modulates lipophilicity (
) and steric bulk without altering the fundamental electronic character of the 2-amino pharmacophore.[2]
This guide provides a comprehensive technical analysis of the molecule, detailing its regioselective synthesis, physicochemical properties, and utility as a bioisosteric probe in drug discovery campaigns targeting glutamate modulation and antimicrobial resistance.[2]
Chemical Identity & Structural Analysis[1][2][3]
The core structure consists of a benzene ring fused to a thiazole ring.[2] The 5-ethyl substituent is located meta to the bridgehead nitrogen and para to the bridgehead sulfur, a positioning that influences both the metabolic stability and the binding affinity of the scaffold.[2]
Synthetic Methodology: The Hugerschhoff Reaction[2][4]
The most robust route to 5-ethyl-1,3-benzothiazol-2-amine is the Hugerschhoff reaction , involving the oxidative cyclization of N-(3-ethylphenyl)thiourea.[1] This method is preferred over the cyclization of 2-mercaptoanilines due to the ready availability of 3-ethylaniline and the operational simplicity of the bromine-mediated closure.[1]
Regioselectivity Rationale
Starting with 3-ethylaniline , two ortho positions are available for cyclization: C2 and C6 (aniline numbering).[1][2]
C2 Position: Sterically hindered by the adjacent ethyl group at C3 and the thiourea moiety at C1.[1][2]
Consequently, cyclization proceeds predominantly at the C6 position , yielding the 5-ethyl isomer rather than the 7-ethyl isomer.[1] This regiocontrol is critical for batch consistency.[1][2]
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the mechanistic pathway, highlighting the formation of the sulfenyl bromide intermediate and the subsequent electrophilic aromatic substitution.
Figure 1: Mechanistic flow of the Hugerschhoff synthesis favoring the 5-ethyl isomer.
The 5-ethyl-1,3-benzothiazol-2-amine scaffold acts as a versatile bioisostere in several therapeutic areas.
Glutamate Modulation (ALS/Neuroprotection)
This compound acts as a lipophilic analog of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole).[1] The shift of the substituent from the 6-position to the 5-position, coupled with the change from an electron-withdrawing group (
) to an electron-donating alkyl group (Ethyl), dramatically alters the electronic density of the amine.
Mechanism: Blockade of voltage-gated sodium channels and inhibition of presynaptic glutamate release.[1]
Research Use: Used to probe the size constraints of the hydrophobic pocket in sodium channel receptors.[1][2]
Antimicrobial Activity
Benzothiazoles are privileged scaffolds in antimicrobial research.[1][2][4][6][7] The 5-ethyl derivative serves as a precursor for Schiff base formation (reaction with aldehydes) or urea derivatives, which have demonstrated potency against Mycobacterium tuberculosis and various fungal strains [2, 3].[2]
Figure 2: Structure-Activity Relationship (SAR) decision tree for the 5-ethyl scaffold.[1]
spectral data for 5-Ethyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Spectral Analysis of 5-Ethyl-1,3-benzothiazol-2-amine This guide provides a comprehensive analysis of the , a molecule of significant interest in the field of medicinal chemistry. As a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectral Analysis of 5-Ethyl-1,3-benzothiazol-2-amine
This guide provides a comprehensive analysis of the , a molecule of significant interest in the field of medicinal chemistry. As a member of the benzothiazole family, this compound is part of a class of heterocyclic structures renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] Accurate spectral characterization is the cornerstone of drug discovery and development, enabling researchers to confirm molecular identity, purity, and structure, which are critical for advancing new therapeutic agents.
This document offers a detailed examination of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for 5-Ethyl-1,3-benzothiazol-2-amine. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and predictive models to provide a robust and scientifically grounded interpretation. The methodologies presented herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories.
Molecular Structure and Key Features
The foundational step in spectral interpretation is a thorough understanding of the molecule's structure. 5-Ethyl-1,3-benzothiazol-2-amine consists of a bicyclic benzothiazole core, with an ethyl group substituted at the 5-position of the benzene ring and an amine group at the 2-position of the thiazole ring.
Figure 1. Molecular structure of 5-Ethyl-1,3-benzothiazol-2-amine.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[4]
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a new compound. The predicted monoisotopic mass and major adducts for 5-Ethyl-1,3-benzothiazol-2-amine are summarized below.[5]
In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺•) is expected at m/z 178. The fragmentation of benzothiazole derivatives often involves the cleavage of the thiazole ring and loss of substituents. For 5-Ethyl-1,3-benzothiazol-2-amine, key fragments would likely arise from the loss of the ethyl group (M-29) and subsequent ring fissions.
Experimental Protocol for Mass Spectrometry
Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation : Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
Data Acquisition : Acquire spectra in both positive and negative ion modes to observe different adducts.
Data Analysis : Compare the observed m/z values with the predicted values to confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.[4]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 5-Ethyl-1,3-benzothiazol-2-amine is predicted to show distinct signals for the aromatic, ethyl, and amine protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the heterocyclic core.
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Justification
~7.5
d
1H
H-7
Aromatic proton adjacent to the sulfur atom.
~7.2
s
1H
H-4
Aromatic proton ortho to the ethyl group.
~7.0
d
1H
H-6
Aromatic proton meta to the ethyl group.
~5.5
br s
2H
-NH₂
Broad singlet due to quadrupole broadening and exchange with solvent. The chemical shift can vary significantly with solvent and concentration.
~2.7
q
2H
-CH₂-
Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons.
~1.3
t
3H
-CH₃
Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[6]
Predicted Chemical Shift (δ) ppm
Assignment
Justification
~168
C2
Carbon of the C=N bond in the thiazole ring, significantly downfield.
~152
C7a
Quaternary carbon at the fusion of the two rings.
~135
C5
Aromatic carbon attached to the ethyl group.
~130
C3a
Quaternary carbon adjacent to the sulfur atom.
~125
C6
Aromatic CH.
~122
C4
Aromatic CH.
~120
C7
Aromatic CH.
~29
-CH₂-
Methylene carbon of the ethyl group.
~16
-CH₃
Methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy[6]
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum.
Data Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.
Figure 2. General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
Justification
3400-3300
Medium
N-H stretch (asymmetric)
Characteristic of a primary amine. Two bands are expected in this region.[7]
3330-3250
Medium
N-H stretch (symmetric)
The second band for the N-H stretch of a primary amine.[7]
Aromatic ring and thiazole ring stretching vibrations.
1335-1250
Strong
Aromatic C-N stretch
The stretching vibration of the C-N bond within the aromatic system.[7]
Experimental Protocol for IR Spectroscopy
Sample Preparation : For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Applications in Drug Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of 2-aminobenzothiazole have been investigated for their potential as:
Anticancer agents : By targeting various cellular pathways involved in cancer progression.[1]
Antimicrobial agents : Showing efficacy against a variety of bacteria and fungi.[2]
Anticonvulsants : Modulating neurotransmitter systems in the central nervous system.[3][8]
The precise characterization of new benzothiazole derivatives, such as 5-Ethyl-1,3-benzothiazol-2-amine, through the spectroscopic techniques detailed in this guide is a critical step in the journey of discovering and developing novel therapeutics.
References
Eco-Friendly Synthesis of Highly Emissive Benzothiadiazole-Based Fluorophores via Solvent-Free Hand-Grinding Horner–Wadsworth - Rsc.org. (n.d.).
Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations - The Royal Society of Chemistry. (n.d.).
IR: amines. (n.d.).
5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation | ACS Omega. (2023, May 23).
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (n.d.).
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole - Semantic Scholar. (n.d.).
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl) - PMC - NIH. (n.d.).
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).
SYNTHESIS AND EVALUATION OF N-(5-ETHYL AMINO) -2, 5-DIHYDRO-1, 3-THIAZOL-2-YL)-3-HYDROXY-5-NITRO-1-BENZOFURAN-2 CARBOHYDRAZIDE - Jetir.Org. (n.d.).
2-Aminobenzothiazole derivatives - Université catholique de Louvain. (n.d.).
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs - Benchchem. (n.d.).
Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. (2025, September 11).
Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants - ResearchGate. (2026, January 10).
spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem. (n.d.).
Technical Guide: Therapeutic Targeting of the 2-Aminobenzothiazole Scaffold
[1] Executive Summary The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, bi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, bicyclic heteroaromatic nature mimics the purine bases of ATP, allowing it to function as a bioisostere in kinase active sites, while its lipophilic character facilitates blood-brain barrier (BBB) penetration, essential for neuroprotective applications.
This guide analyzes the three primary therapeutic domains of 2-ABT derivatives: Oncology (Kinase/Tubulin modulation), Infectious Disease (DNA Gyrase inhibition), and Neurodegeneration (Glutamatergic modulation).
Part 1: Oncology – Dual Targeting of Kinases and Microtubules
The most prolific application of 2-ABTs lies in cancer therapy. The scaffold's versatility allows for the design of "dual-target" inhibitors that can simultaneously suppress angiogenesis and disrupt mitosis, overcoming resistance mechanisms common in single-target therapies.
Kinase Inhibition (VEGFR-2 / EGFR)
Mechanism of Action:
2-ABT derivatives function primarily as Type I or Type II ATP-competitive inhibitors. The exocyclic amine at position 2 and the endocyclic nitrogen (N3) often form a critical "hinge-binding" motif via hydrogen bonds with the kinase backbone (e.g., Cys919 in VEGFR-2).
Causality: By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of the activation loop, thereby blocking downstream signaling cascades (RAF/MEK/ERK and PI3K/Akt) responsible for proliferation and angiogenesis.
Signaling Pathway Visualization:
Caption: Figure 1. Intervention of 2-aminobenzothiazole derivatives in the VEGFR-2 angiogenic signaling cascade.
Microtubule Destabilization
Mechanism of Action:
Certain 2-ABT derivatives (e.g., those conjugated with arylpropenones) bind to the colchicine-binding site of tubulin.
Causality: Binding induces a conformational change in the tubulin dimer, preventing polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent "mitotic catastrophe" or apoptosis.[1][2]
Differentiation: Unlike taxanes (which stabilize microtubules), 2-ABTs act as destabilizers, effective against multidrug-resistant (MDR) phenotypes.
Part 2: Infectious Disease – Bacterial DNA Gyrase B Inhibition[4][5][6]
While fluoroquinolones target the GyrA subunit (DNA cleavage), 2-ABTs target the GyrB subunit (ATPase domain) .
Therapeutic Rationale:
Lack of Cross-Resistance: Because the binding site is distinct from that of fluoroquinolones, 2-ABTs retain potency against quinolone-resistant strains (e.g., MRSA, VRE).
Selectivity: The scaffold can be optimized to bind the bacterial ATP-binding pocket with high affinity while showing low affinity for human topoisomerases, reducing cytotoxicity.
Structure-Activity Relationship (SAR) Logic:
Position 6: Electron-withdrawing groups (e.g., -F, -NO2) enhance metabolic stability.
Position 2 (Amine): Functionalization with urea or thiourea linkers improves hydrogen bonding with Asp73 in the GyrB active site.
Part 3: Neurodegeneration – Glutamate & AChE Modulation
Riluzole and ALS
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the standard of care for Amyotrophic Lateral Sclerosis (ALS).[3]
Mechanism: It acts as a "glutamate modulator."[4][5] It inhibits the presynaptic release of glutamate and blocks voltage-gated sodium channels (Nav1.6), preventing excitotoxicity in motor neurons.
Alzheimer's Disease (AChE Inhibition)
Newer derivatives fuse the 2-ABT core with piperazine moieties to create dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Self-Validating Logic: The hydrophobic benzothiazole ring binds to the peripheral anionic site (PAS) of AChE, blocking the entry of substrate and preventing AChE-induced amyloid-beta (Aβ) aggregation.
Part 4: Experimental Protocols
Synthesis of 2-Aminobenzothiazoles (Hugerschoff Reaction)
Standard Protocol for generating the core scaffold.
Thiourea Formation: Dissolve the substituted aniline (10 mmol) in glacial acetic acid (20 mL). Add NH4SCN (20 mmol) and stir at room temperature for 30 min.
Cyclization: Cool the mixture to <10°C in an ice bath. Add Br2 (10 mmol) dropwise dissolved in acetic acid. Critical Control: Maintain temperature below 10°C to prevent over-bromination or oxidative degradation.
Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the aniline spot disappears.
Work-up: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize with NH4OH until pH ~8. A precipitate will form.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Validation: Purity should be confirmed via Melting Point (sharp range) and 1H-NMR (characteristic broad singlet for -NH2 at ~7.5 ppm).
Tubulin Polymerization Assay (Fluorescence Based)
Protocol to validate the mechanism of anticancer derivatives.
Principle: Tubulin polymerization is measured by the increase in fluorescence of a reporter dye (DAPI or fluorescent reporter) that binds only to polymerized microtubules.
Workflow:
Preparation: Prepare a 3 mg/mL solution of purified tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM) to the tubulin solution in a 96-well black plate.
Control 1 (Negative): DMSO only (0.5% v/v).
Control 2 (Positive): Colchicine (5 µM) or Nocodazole.
Measurement: Incubate at 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes using a kinetic plate reader.
Data Analysis: Plot Fluorescence vs. Time.
Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to the DMSO control indicates polymerization inhibition.
Part 5: Quantitative Data Summary
Table 1: Comparative Potency of 2-ABT Derivatives Across Targets
Compound Class
Primary Target
Representative IC50 / MIC
Key Substituent (SAR)
Reference
Riluzole
Na+ Channels / Glutamate
N/A (Functional Assay)
6-OCF3 (Lipophilicity)
[1, 3]
Phortress (5F-203)
AhR / CYP1A1
GI50 < 1 nM (Breast Cancer)
2-(4-amino-3-methylphenyl)
[2]
Compound 4b
DNA Gyrase B
MIC: 0.5 µg/mL (MRSA)
6-Nitro + Urea linker
[4]
Compound 5d
Tubulin (Colchicine Site)
IC50: 1.3 µM (MDA-MB-231)
Arylpropenone conjugate
[5]
Compound 72a
VEGFR-2
IC50: 67 nM
2-Ureido linkage
[6]
References
Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Bentham Science. Available at: [Link]
2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central (PMC). Available at: [Link]
Riluzole Mechanism of Action. Massive Bio. Available at: [Link]
Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry. Available at: [Link]
2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors. MedChemComm.[6] Available at: [Link]
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]
Application Note: Utilizing 5-Ethyl-1,3-benzothiazol-2-amine in Preclinical Anticancer Assays
Introduction & Mechanistic Rationale The 2-aminobenzothiazole core is a highly privileged heterocyclic scaffold in oncology drug discovery. Its planar, bicyclic structure acts as a bioisostere for the adenine ring of ATP...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 2-aminobenzothiazole core is a highly privileged heterocyclic scaffold in oncology drug discovery. Its planar, bicyclic structure acts as a bioisostere for the adenine ring of ATP, allowing it to competitively bind within the highly conserved hinge region of oncogenic kinases [1].
Specifically, 5-Ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4) offers a unique structural advantage. The addition of an ethyl group at the C-5 position strategically modulates the molecule's lipophilicity (LogP) and electron density. This alkyl substitution enhances hydrophobic interactions deep within the kinase binding pocket while preserving the critical hydrogen bond donor/acceptor pair at the 2-amino and thiazole nitrogen positions. Consequently, 5-Ethyl-1,3-benzothiazol-2-amine serves as an exceptionally potent lead fragment for developing targeted inhibitors against PI3K, EGFR, and VEGFR-2, ultimately driving downstream cell cycle arrest and caspase-dependent apoptosis [2].
Mechanism of Action for 5-Ethyl-1,3-benzothiazol-2-amine in Oncology.
Experimental Causality & Self-Validating Design
To establish a robust preclinical profile for 5-Ethyl-1,3-benzothiazol-2-amine, the experimental pipeline must bridge direct molecular targeting with phenotypic outcomes. Do not simply run assays in isolation; each step must validate the previous one.
MTT Cytotoxicity Assay (Phenotypic Efficacy): Evaluates functional cell death. The reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase provides a direct measure of metabolically active cells. Self-Validation: You must include a positive control (e.g., Sorafenib) and a vehicle control (0.1% DMSO) to rule out solvent-induced toxicity [3].
Annexin V/PI Flow Cytometry (Mechanistic Cell Death): Differentiates between programmed cell death and non-specific necrosis. Because 2-aminobenzothiazoles are known to trigger apoptosis, tracking the externalization of phosphatidylserine (Annexin V) alongside membrane permeabilization (PI) confirms the specific pathway over off-target toxicity.
Cell-Free Kinase Profiling (Target Engagement): Validates that the phenotypic cytotoxicity observed in the MTT assay is mechanistically driven by direct kinase inhibition rather than general cellular poisoning.
Preclinical In Vitro Assay Workflow for 2-Aminobenzothiazole Derivatives.
Step-by-Step Methodologies
Protocol A: Compound Preparation & Handling
Causality Note: Benzothiazoles are highly hydrophobic. Improper solubilization will lead to compound precipitation in aqueous media, resulting in false-negative efficacy data.
98%) in molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.
Storage: Aliquot into amber microcentrifuge tubes and store at -20°C to prevent photo-degradation and freeze-thaw cycles.
Working Dilutions: Perform serial dilutions directly in complete culture media. Critical: Ensure the final DMSO concentration in any well never exceeds 0.1% (v/v). Higher concentrations disrupt lipid bilayers and confound cytotoxicity readouts.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung carcinoma or HEp-2 laryngeal carcinoma). Seed at a density of
cells/well in a 96-well flat-bottom microplate in 100 L of complete media (DMEM + 10% FBS).
Adhesion: Incubate for 24 hours at 37°C in a humidified 5%
atmosphere.
Treatment: Aspirate the old media. Add 100
L of fresh media containing the compound at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 M). Include a vehicle control (0.1% DMSO) and a positive control (10 M Sorafenib).
Incubation: Expose cells for 48 to 72 hours.
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100
L of pure DMSO to each well. Agitate on a plate shaker for 10 minutes in the dark.
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis (GraphPad Prism or equivalent).
Protocol C: Apoptosis Evaluation via Annexin V/PI
Causality Note: Apoptotic cells detach from the culture flask. If you only harvest adherent cells, you will artificially lose the late-apoptotic population, skewing your data toward false viability.
Treatment: Seed
cells/well in a 6-well plate. Treat with 5-Ethyl-1,3-benzothiazol-2-amine at , , and concentrations for 24 hours.
Harvesting (Critical Step): Collect the culture media (containing detached, dead/dying cells) into a centrifuge tube. Trypsinize the remaining adherent cells and add them to the same tube.
Washing: Centrifuge at 300 x g for 5 minutes. Wash the combined pellet twice with ice-cold PBS.
Staining: Resuspend the pellet in 100
L of 1X Annexin V Binding Buffer. Add 5 L of FITC-Annexin V and 5 L of Propidium Iodide (PI).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400
L of 1X Binding Buffer and analyze immediately via flow cytometry (measure FITC on FL1 and PI on FL2 or FL3).
Quantitative Data Presentation
Based on validated literature for 2-aminobenzothiazole derivatives targeting similar pathways, the following table summarizes the expected quantitative benchmarks when executing the protocols above [2, 3].
Parameter
Assay Type
Expected Range / Outcome
Control Standard
(A549 Lung Cells)
MTT Cytotoxicity
22.0 M – 61.0 M
Sorafenib (10-26 M)
(HEp-2 Carcinoma)
MTT Cytotoxicity
5.0 M – 27.0 M
Doxorubicin (1-5 M)
Apoptotic Population
Annexin V/PI Flow
25% - 45% (at dose)
Staurosporine
Kinase Inhibition (PI3K)
Cell-Free ATP Assay
> 45% inhibition at 100 M
Wortmannin
References
2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH) / PubMed Central.
URL:[Link]
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
URL:[Link]
Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences.
URL:[Link]
Application
Application Note: In Silico Binding Analysis of 5-Ethyl-1,3-benzothiazol-2-amine
Executive Summary This application note details the protocol for the molecular docking of 5-Ethyl-1,3-benzothiazol-2-amine (E-ABT). As a structural analog of the ALS drug Riluzole (6-trifluoromethoxy-2-aminobenzothiazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the molecular docking of 5-Ethyl-1,3-benzothiazol-2-amine (E-ABT). As a structural analog of the ALS drug Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), E-ABT represents a privileged scaffold in medicinal chemistry, exhibiting potential anticonvulsant, antimicrobial, and antitumor properties.
Critical Technical Challenge: The primary failure point in docking 2-aminobenzothiazoles is the neglect of tautomeric equilibria . This protocol integrates specific steps to handle the amino-imino tautomerism and the hydrophobic contribution of the C5-ethyl group, ensuring high-fidelity binding mode prediction against targets such as GABA-AT (GABA Aminotransferase) and NavMs (Voltage-gated Sodium Channels).
Cheminformatics Profile
Before initiating the workflow, the physicochemical boundaries of the ligand must be defined to select appropriate force fields.
Expert Insight: 2-aminobenzothiazoles exist in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form is generally predominant in solution, the imino form is often the bioactive species, particularly when binding to metals or specific polar pockets (e.g., in kinase hinges or metalloenzymes).
Failure Mode: Docking only the amino form may miss the highest-affinity pose if the receptor prefers the imino donor/acceptor pattern.
Corrective Action: You must generate and dock both tautomers.
Figure 1: Tautomeric states of 2-aminobenzothiazole. The imino form alters the hydrogen bond donor/acceptor profile, potentially enhancing affinity for specific targets.
Step-by-Step Docking Protocol
Phase A: Ligand Preparation (The "5-Ethyl" Specifics)
Objective: Generate a valid 3D ensemble of the ligand.
Structure Generation:
Input SMILES: CCc1ccc2nc(N)sc2c1
Tool: LigPrep (Schrödinger) or RDKit (Open Source).
Ionization:
Generate states at pH 7.0 ± 2.0.
Note: The thiazole nitrogen is weakly basic. Ensure the protonated cation (
) is included if the pocket is highly negative (e.g., near Glutamate/Aspartate residues).
Conformational Search:
The ethyl group at C5 is the only flexible moiety. Generate conformers to ensure the ethyl group samples all rotameric states (staggered/eclipsed) to fit hydrophobic sub-pockets.
Output: Save as .sdf or .mol2.
Phase B: Receptor Preparation
Target Selection: For this protocol, we use GABA-AT (PDB: 1OHV) as the representative target due to established benzothiazole affinity [1].
Missing Atoms: Repair truncated side chains (e.g., Lysine residues often missing terminal atoms).
Protonation: Add hydrogens assuming pH 7.4.
Active Site Definition: Define the grid box centered on the catalytic residue Lys329 (in GABA-AT) or the centroid of the co-crystallized ligand.
Grid Size:
Å. (Sufficient to accommodate the 5-ethyl tail).
Phase C: Docking Execution
Algorithm: AutoDock Vina (Open Source) or Glide XP (Commercial).
Grid Generation:
Calculate affinity maps for atom types: A (Aromatic C), N (Nitrogen), S (Sulfur), OA/NA (H-bond acceptors/donors).
Specific Setting: Set "Smoothing" on the Van der Waals potential to 0.5 to allow for "soft docking," simulating minor induced-fit effects for the ethyl group.
Run Parameters:
Exhaustiveness: 32 (High precision required for small fragments).
Num Modes: 10.
Energy Range: 3 kcal/mol.
Execution:
Dock Amino-tautomer ensemble.
Dock Imino-tautomer ensemble.
Phase D: Post-Docking Analysis
Validation Metric: The docking is considered successful if the binding energy is
kcal/mol and specific interactions are observed.
Interaction Fingerprint (SIFt):
H-Bond: Look for interaction between the C2-amine and the backbone carbonyls or sidechain carboxylates (e.g., Glu/Asp).
Pi-Stacking: The benzothiazole ring must stack with aromatic residues (Phe/Tyr/Trp) in the pocket.
Hydrophobic Fit: The 5-Ethyl group must reside in a hydrophobic sub-pocket. If the ethyl group is solvent-exposed, the pose is likely an artifact.
RMSD Calculation: If a reference benzothiazole exists in the crystal structure, calculate RMSD. Acceptable < 2.0 Å.
Workflow Visualization
Figure 2: Integrated workflow for 5-Ethyl-1,3-benzothiazol-2-amine docking.
References
Molecular Docking of Benzothiazole Derivatives (GABA-AT/NavMs)
Title: Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv
Application Notes & Protocols: A Guide to Investigating the Antimicrobial Potential of 5-Ethyl-1,3-benzothiazol-2-amine
Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities that can circumvent existing resistance mechanisms.[1][2] Heterocyclic compounds have historically been a rich source of therapeutic agents, and among them, the benzothiazole scaffold is of considerable interest to medicinal chemists.[2][3][4] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, is a privileged structure found in numerous pharmacologically active compounds with a wide spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6]
Specifically, derivatives of 2-aminobenzothiazole serve as versatile starting materials for the synthesis of a multitude of bioactive molecules.[3][7] 5-Ethyl-1,3-benzothiazol-2-amine belongs to this promising chemical class. While extensive research has validated the antimicrobial potential of the broader benzothiazole family, detailed protocols for the systematic evaluation of specific analogues are crucial for advancing drug development efforts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial properties of 5-Ethyl-1,3-benzothiazol-2-amine, from initial screening to preliminary mechanism-of-action studies. The methodologies described herein are grounded in established standards and are designed to yield robust, reproducible, and self-validating data.
Scientific Foundation: Postulated Mechanisms of Benzothiazole Antimicrobial Action
The antimicrobial efficacy of benzothiazole derivatives is attributed to their ability to interfere with multiple, essential microbial cellular processes.[8] Structure-activity relationship (SAR) studies have shown that substitutions on the benzothiazole ring system can significantly modulate biological activity.[1] The core mechanism often involves the inhibition of critical enzymes necessary for pathogen survival and replication. Key molecular targets identified in various studies include:
DNA Gyrase and Topoisomerases: These enzymes are vital for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.[1][9]
Folate Synthesis Pathway Enzymes: Benzothiazoles have been shown to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes crucial for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.[1][8]
Other Essential Enzymes: Various other enzymes, such as dihydroorotase (involved in pyrimidine synthesis), peptide deformylase, and enoyl-acyl carrier protein reductase (involved in fatty acid synthesis), have been identified as potential targets.[1][8]
Cell Membrane Disruption: Some derivatives may exert their effect by compromising the integrity of the microbial cell membrane, leading to the leakage of essential intracellular components like DNA and proteins.[8]
The following diagram illustrates these potential points of intervention within a bacterial cell.
Caption: Potential enzymatic and cellular targets of benzothiazole derivatives in bacteria.
Experimental Application Notes & Protocols
The following protocols provide a tiered approach to evaluating the antimicrobial profile of 5-Ethyl-1,3-benzothiazol-2-amine. It is imperative to include appropriate controls in every experiment to ensure data validity.
Protocol 1: Initial Antimicrobial Screening via Agar Disc-Diffusion Assay
This qualitative method provides a rapid primary assessment of antimicrobial activity by measuring the area of growth inhibition around a disc impregnated with the test compound.
1.1. Rationale & Experimental Causality:
The disc-diffusion assay is a cost-effective and widely used primary screening tool. The principle rests on the diffusion of the compound from a paper disc into an agar medium seeded with a test microorganism. A clear "zone of inhibition" around the disc indicates that the compound's concentration in that area is sufficient to prevent microbial growth. The size of the zone provides a preliminary, qualitative measure of potency.
1.2. Materials:
5-Ethyl-1,3-benzothiazol-2-amine (Test Compound)
Sterile filter paper discs (6 mm diameter)
Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi[10]
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Sterile saline solution (0.85% NaCl)
0.5 McFarland turbidity standard
Positive control: Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole)
Negative control: Solvent used for dissolving the test compound (e.g., DMSO)
Sterile swabs, Petri dishes, micropipettes
1.3. Step-by-Step Methodology:
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]
Plate Inoculation: Dip a sterile swab into the adjusted inoculum suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA or SDA plate evenly in three directions to ensure confluent growth.
Compound Application: Prepare a stock solution of 5-Ethyl-1,3-benzothiazol-2-amine in a suitable solvent (e.g., 1 mg/mL in DMSO). Aseptically apply a known volume (e.g., 10-20 µL) onto a sterile filter paper disc and allow the solvent to evaporate completely in a laminar flow hood.[10]
Disc Placement: Using sterile forceps, place the compound-impregnated disc, along with positive and negative control discs, onto the surface of the inoculated agar plate. Ensure discs are pressed down gently to make full contact with the agar.
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[10]
Data Collection: Measure the diameter of the clear zone of inhibition (including the disc) in millimeters (mm).
This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.
2.1. Rationale & Experimental Causality:
The broth microdilution method is the gold standard for determining antimicrobial susceptibility. It provides a quantitative value (the MIC), which is more informative than the zone of inhibition and essential for comparing the potency of different compounds. The assay relies on challenging a standardized inoculum of the microorganism with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
2.2. Materials:
96-well sterile microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi
Test compound stock solution
Standardized microbial inoculum (prepared as in 1.3.1 but diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells)[10]
Positive control (growth control): Broth with inoculum, no compound
Negative control (sterility control): Broth only
Resazurin solution (optional, as a growth indicator)
2.3. Step-by-Step Methodology:
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
Controls: Ensure the plate includes a row for the positive control (broth + inoculum) and a well for the negative control (broth only).
Incubation: Cover the plate and incubate under the same conditions as the disc-diffusion assay.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or color change if using an indicator like resazurin).[10] It is critical to compare against the positive control (which should be turbid) and the negative control (which should be clear).
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
3.1. Rationale & Experimental Causality:
While the MIC determines the concentration needed to inhibit growth, it doesn't confirm whether the microbes are killed or merely suppressed. The MBC/MFC test is a direct follow-up to the MIC assay. By sub-culturing the contents of the clear wells from the MIC plate onto fresh, compound-free agar, we can determine if any viable organisms remain. The absence of growth indicates a cidal effect.
3.2. Step-by-Step Methodology:
Sub-culturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
Plating: Spot the aliquot onto a fresh, compound-free MHA or SDA plate.
Incubation: Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi).
MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the spotted aliquot).
Caption: A generalized workflow for the in vitro antimicrobial evaluation of a test compound.
Representative Data & Interpretation
While specific antimicrobial data for 5-Ethyl-1,3-benzothiazol-2-amine is not extensively published, the activity of closely related analogues provides a strong rationale for its investigation. The following table summarizes representative MIC values for various benzothiazole derivatives against common pathogens, illustrating the potential of this chemical scaffold.
This table presents data for various derivatives to showcase the scaffold's potential and is not specific to 5-Ethyl-1,3-benzothiazol-2-amine.
Interpretation:
A larger zone of inhibition in the disc-diffusion assay suggests greater potency.
A lower MIC value indicates that less compound is required to inhibit microbial growth, signifying higher potency.
If the MBC/MIC ratio is ≤ 4, the compound is generally considered to have a cidal (killing) effect. A ratio > 4 suggests a static (inhibitory) effect.
Conclusion
5-Ethyl-1,3-benzothiazol-2-amine represents a molecule of significant interest within the well-established antimicrobial class of benzothiazoles. The protocols detailed in this guide provide a robust, logical, and scientifically sound framework for its comprehensive in vitro evaluation. By progressing from qualitative screening to quantitative MIC/MBC determination, researchers can accurately characterize its antimicrobial profile. The provided methodologies, grounded in authoritative standards, will enable the generation of high-quality data essential for structure-activity relationship studies and the potential advancement of this compound in the drug discovery pipeline.
References
Application Notes and Protocols: Antimicrobial Activity of Benzothiazole Derivatives - Benchchem. (n.d.).
Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).
Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review - ResearchGate. (2020, July 10).
Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1).
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4).
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. (2020, April 29).
Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed. (2010, July 15).
Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety. (n.d.).
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (2011, July 1).
Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents | Request PDF - ResearchGate. (n.d.).
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (n.d.).
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents - Annals of Advances in Chemistry. (2017, August 29).
Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives By Bahaa Shafiq Ismail Mus. (n.d.).
Synthesis, reactions and antimicrobial activity of benzothiazoles. (2015, June 15).
Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine - journal of ultra chemistry. (2018, March 2).
Journal articles: 'Benzothiazole and Antibacterial and Antifungal activities' - Grafiati. (2025, June 4).
synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (n.d.).
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. (n.d.).
Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed. (2013, May 15).
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][10]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022, February 12). Retrieved from
Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. - International Journal of Research in Engineering and Science. (2021, May 11).
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020, April 29).
Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021, June 21).
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.).
(i) Synthesis, antimicrobial evaluation, and photophysical studies of novel conjugated systems - - MURAL - Maynooth University Research Archive Library. (2023, January 12).
Application Note: Experimental Design for Evaluating 2-Aminobenzothiazole Derivatives as Kinase-Targeted Anticancer Agents
[1] Executive Summary & Rational Design The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, distinct for its planar, bicyclic heteroatomic nature which mimics the adenine ring of ATP. This...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Rational Design
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, distinct for its planar, bicyclic heteroatomic nature which mimics the adenine ring of ATP. This structural mimicry makes it an ideal candidate for developing ATP-competitive kinase inhibitors , particularly against targets like PI3K, EGFR, and VEGFR-2 .
Unlike generic screening, this guide focuses on a rational evaluation pipeline. The 2-aminobenzothiazole core often suffers from poor aqueous solubility and rapid metabolic clearance (via N-acetylation or hydroxylation). Therefore, this experimental design integrates solubility optimization and metabolic stability alongside potency screening.
Structure-Activity Relationship (SAR) Focus
Position 2 (
): The primary hydrogen bond donor. Modification here (e.g., amide/urea linkage) significantly alters kinase selectivity but often reduces solubility.
Position 6: The "electronic tuning" site. Electron-withdrawing groups (e.g.,
, as in Riluzole) typically enhance metabolic stability and lipophilicity for membrane permeability.
Experimental Workflow
The following directed acyclic graph (DAG) outlines the critical path from synthesis to lead identification. Note the "Stop/Go" decision gates at Purity and Solubility steps, which are often overlooked in academic settings but critical for industrial translation.
Figure 1: Critical path workflow for evaluating benzothiazole derivatives. Note the early solubility gate to prevent false negatives in biological assays.
Chemical Characterization & Purity (Pre-Biological Check)
Why this matters: 2-aminobenzothiazoles are often synthesized using metal catalysts (Cu, Pd) or cyclization reagents that are cytotoxic. Traces of copper can mimic biological activity in oxidative stress assays.
Protocol:
HPLC Purity: Must be
(UV detection at 254 nm and 280 nm).
Metal Scavenging: If Pd/Cu catalysis was used, treat crude product with QuadraPure™ or equivalent scavenger resin.
DMSO Stock Preparation: Dissolve to 10 mM. If precipitation occurs upon dilution to 100 µM in media, the compound fails the "Solubility Gate" (see Fig 1).
In Vitro Cytotoxicity: The Modified MTT Protocol
Standard MTT protocols often fail with benzothiazoles because these hydrophobic compounds can precipitate when the MTT solution is added, or they may reduce MTT non-enzymatically.
Objective: Determine
against A549 (Lung) and MCF-7 (Breast) lines.
Protocol Steps
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment.
Compound Dilution (Crucial Step):
Prepare a 200x stock in DMSO.
Dilute 1:200 into pre-warmed culture media to create the 1x working solution.
Many 2-aminobenzothiazoles function by docking into the ATP-binding pocket of kinases. The most validated target for this scaffold is the PI3K/Akt/mTOR axis.
Mechanism of Action Diagram
Figure 2: Proposed mechanism of action. The benzothiazole scaffold competes with ATP at the PI3K catalytic cleft, preventing PIP3 generation and downstream Akt signaling.
ADP-Glo™ Kinase Assay Protocol
To confirm the mechanism, use a luminescent ADP detection assay (e.g., Promega ADP-Glo).
Reaction: Mix Kinase (e.g., recombinant PI3K
), Substrate (PIP2:PS lipid), ATP (10 µM), and Compound in reaction buffer.
techniques for synthesizing 2-aminobenzothiazole derivatives
Title: Advanced Methodologies for the Synthesis of 2-Aminobenzothiazole Derivatives: From Classical Hugerschoff to Green Catalysis Introduction & Pharmacological Context The 2-aminobenzothiazole scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Methodologies for the Synthesis of 2-Aminobenzothiazole Derivatives: From Classical Hugerschoff to Green Catalysis
Introduction & Pharmacological Context
The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects[1]. A prominent clinical example is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), an FDA-approved therapeutic for amyotrophic lateral sclerosis (ALS)[2]. Due to the facile functionalization of the C2-NH₂ group and the benzene ring, this bicyclic heterocycle serves as a highly reactive synthon for drug discovery and the construction of fused heterocyclic systems[1][3].
This application note provides a critical evaluation of synthetic techniques, detailing the mechanistic rationale, comparative yield data, and self-validating experimental protocols for both classical and modern green chemistry approaches.
Mechanistic Rationale: C-S Bond Formation
The construction of the thiazole ring fundamentally relies on the formation of a carbon-sulfur (C-S) bond.
The Classical Hugerschoff Pathway: Historically, the oxidative cyclization of arylthioureas using liquid bromine (Br₂) in chloroform or acetic acid has been the standard[2]. The mechanism proceeds via the electrophilic attack of bromine on the thiourea sulfur, generating a highly reactive sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic aromatic substitution, resulting in ring closure and the elimination of hydrogen bromide (HBr)[4].
Transition-Metal Catalyzed Green Pathway: Modern approaches replace hazardous Br₂ with transition metal catalysts (e.g., CuI) in aqueous media. In this pathway, a 2-haloaniline reacts with an isothiocyanate to form a thiourea in situ. The copper catalyst coordinates with the sulfur atom, facilitating an intramolecular C-S cross-coupling via reductive elimination[5]. Water acts as an optimal solvent here, enhancing the reaction rate through hydrophobic packing effects and superior solvation of the inorganic base[5].
Mechanistic pathways of classical Hugerschoff vs. Cu-catalyzed 2-aminobenzothiazole synthesis.
Comparative Analysis of Synthesis Strategies
Selecting the appropriate synthetic route depends on substrate reactivity, environmental considerations, and scale. The table below summarizes the quantitative data and conditions for the primary methods[5][6][7][8].
Synthesis Method
Key Reagents & Catalysts
Solvent
Temp (°C)
Avg. Yield (%)
Advantages & Limitations
Modified Hugerschoff
KSCN, Br₂
Glacial Acetic Acid
0 - 10
70 - 85
Adv: High yields for electron-rich anilines. Lim: Uses hazardous Br₂, risk of over-bromination.
Cu-Catalyzed Tandem
CuI (5 mol%), 1,10-phenanthroline, K₂CO₃
Water
90
75 - 92
Adv: Green solvent, avoids Br₂, excellent for haloanilines. Lim: Requires prolonged heating (9-12 h).
This protocol utilizes potassium thiocyanate and molecular bromine to achieve one-pot thiocyanation and cyclization of substituted anilines[6][7].
Causality Note: Glacial acetic acid is utilized as the solvent because it stabilizes the electrophilic thiocyanogen intermediate. The reaction must be maintained below 10 °C during Br₂ addition to prevent uncontrolled exothermic runaway and minimize electrophilic bromination of the aromatic ring[6].
Preparation: Dissolve 10 mmol of the substituted aniline and 40 mmol of potassium thiocyanate (KSCN) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to drop below 5 °C.
Oxidation/Cyclization: Dissolve 10 mmol of liquid bromine (Br₂) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, ensuring the temperature strictly does not exceed 10 °C.
Maturation: Remove the ice bath and stir the mixture at room temperature for 2-3 hours. The reaction mixture will typically transition to a thick, yellow/orange slurry.
Isolation: Pour the mixture into 100 mL of ice-cold water. Neutralize the acidic solution carefully with concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8.0. The 2-aminobenzothiazole derivative will precipitate as a solid[6].
Purification: Filter the precipitate under vacuum, wash extensively with deionized water to remove inorganic salts, and recrystallize from hot ethanol.
Protocol B: Green Copper-Catalyzed Synthesis in Water
This method represents a sustainable alternative, utilizing an in situ generated 2-halothiourea and a copper(I) catalyst to drive intramolecular S-arylation[5].
Causality Note: The addition of the 1,10-phenanthroline ligand is critical when using 2-bromo or 2-chloroanilines, as it increases the electron density on the Cu center, facilitating the difficult oxidative addition into the C-Halogen bond. Water promotes the aggregation of the hydrophobic organic substrates, locally increasing their concentration and accelerating the reaction[5].
Thiourea Generation: In a 50 mL sealed tube, combine 1.0 mmol of 2-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) and 1.2 mmol of the desired isothiocyanate in 5 mL of deionized water. Stir at room temperature for 1 hour.
Catalyst Addition: To the same vessel, add 5 mol% Copper(I) iodide (CuI), 5 mol% 1,10-phenanthroline, and 2.0 equivalents of potassium carbonate (K₂CO₃)[5].
Cyclization: Seal the tube and heat the mixture in an oil bath at 90 °C for 9-12 hours.
Workup: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford the pure 2-aminobenzothiazole.
Validation & Quality Control
To ensure the integrity of the synthesized protocols, implement the following self-validating checks:
TLC Monitoring: The disappearance of the aniline/haloaniline precursor can be tracked using TLC (typical eluent: 7:3 Hexane:EtOAc). The highly conjugated benzothiazole product will exhibit strong UV absorbance at 254 nm.
NMR Spectroscopy: In ¹³C NMR, the diagnostic C2 carbon of the benzothiazole ring consistently resonates far downfield, typically between 165 ppm and 170 ppm, confirming the successful formation of the fused thiazole core[1]. In ¹H NMR, the primary amine (-NH₂) protons typically appear as a broad singlet between 7.0 and 8.0 ppm (in DMSO-d₆), which disappears upon D₂O exchange.
References
Tulshiram L. Dadmal, et al. "Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review." RSC Advances. URL: [Link]
Tulshiram L. Dadmal, et al. "Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review." ResearchGate. URL: [Link]
Galochkina, et al. "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Chemistry of Heterocyclic Compounds (NIH PMC). URL: [Link]
Omar M Salih, et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega (NIH PMC). URL: [Link]
Saha, et al. "A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis." ResearchGate. URL: [Link]
Downer-Riley, et al. "A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation." PMC. URL: [Link]
Application Note: Developing Novel 2-Aminobenzothiazole-Based Kinase Inhibitors Introduction: The Privileged Scaffold The 2-aminobenzothiazole (2-ABT) moiety is a "privileged scaffold" in medicinal chemistry—a molecular...
The 2-aminobenzothiazole (2-ABT) moiety is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its planar, bicyclic heteroaromatic structure mimics the purine ring of ATP, making it an exceptional template for developing Type I and Type II kinase inhibitors .
Beyond kinase inhibition (e.g., PI3K, VEGFR-2, EGFR), 2-ABT derivatives exhibit potent antitumor, antimicrobial, and neuroprotective properties (e.g., Riluzole). This guide provides a streamlined workflow for developing novel 2-ABT-based small molecules, moving from rational SAR design to validated synthesis and biological profiling.
Phase 1: Rational Design & SAR Strategy
To transform the generic 2-ABT core into a potent inhibitor, specific regions of the scaffold must be targeted. The design strategy typically divides the molecule into the "Hinge Binder" (the core) and the "Solvent Front/Allosteric Pocket" extensions.
Structure-Activity Relationship (SAR) Logic
The Core (Positions 1 & 3): The nitrogen (N3) and sulfur (S1) atoms often engage in critical hydrogen bonding with the kinase hinge region.
The "Head" (Position 2-Amino): This is the primary vector for derivatization. Acylation or urea formation here extends the molecule into the hydrophobic pocket or solvent front, drastically improving selectivity.
The "Tail" (Positions 4-7):
C6 Position: The most sensitive site for metabolic stability. Introduction of halogens (F, Cl) or electron-withdrawing groups (OCF3, NO2) here blocks metabolic oxidation and can enhance lipophilicity.
C4/C5/C7: Steric bulk here can induce conformational changes or clash with the gatekeeper residue of the kinase.
Figure 1: SAR optimization strategy for transforming the 2-aminobenzothiazole core into a targeted inhibitor.
Phase 2: Chemical Synthesis Protocols
Reliable synthesis is the bedrock of any drug discovery campaign. We utilize the Hugerschoff Reaction for core construction due to its operational simplicity and scalability, followed by standard coupling for derivatization.
Protocol A: Synthesis of the 2-ABT Core (Hugerschoff Reaction)
Objective: Synthesize 6-substituted-2-aminobenzothiazole from para-substituted aniline.
Reagents:
p-Substituted Aniline (1.0 eq)
Ammonium Thiocyanate (NH₄SCN) (4.0 eq)
Bromine (Br₂) (1.0 eq)
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of the p-substituted aniline (e.g., 4-fluoroaniline) and 40 mmol of NH₄SCN in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Cyclization: Cool the solution to 10°C using an ice bath. Add 10 mmol of Bromine dropwise over 20 minutes. Caution: Exothermic reaction.
Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water. The hydrobromide salt of the product may precipitate.
Neutralization: Basify the slurry to pH ~10 using 20% Ammonium Hydroxide (NH₄OH) or NaOH solution. The free base will precipitate as a solid.
Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethanol/water to yield the pure 2-amino-6-substituted-benzothiazole.
Protocol B: C2-Derivatization (Urea Formation)
Objective: Link the 2-ABT core to a hydrophobic tail to target the kinase back-pocket.
Reagents:
Synthesized 2-ABT Core (1.0 eq)
Aryl Isocyanate (1.1 eq)
Anhydrous THF or DMF
Methodology:
Dissolve 1.0 mmol of 2-ABT core in 5 mL anhydrous THF.
Add 1.1 mmol of the appropriate aryl isocyanate (e.g., phenyl isocyanate).
Reflux at 70°C for 6 hours.
Cool to room temperature. The urea product often precipitates. If not, add diethyl ether to induce precipitation.
Filter and wash with ether.
Figure 2: Chemical synthesis workflow from aniline precursor to functionalized inhibitor.
Phase 3: Biological Evaluation Protocols
To validate the synthesized library, a cascade of assays is required, starting from cell-free enzymatic assays to cellular phenotypic screens.
Protocol C: In Vitro Kinase Inhibition Assay (Luminescence)
Objective: Determine IC50 values against a specific kinase (e.g., VEGFR-2 or PI3K). This protocol uses an ADP-detection method (e.g., ADP-Glo™), which is robust for high-throughput screening.
Compound Plating: Add 1 µL of test compound (serially diluted) to a 384-well white plate.
Enzyme Addition: Add 2 µL of kinase solution. Incubate for 10 min at RT to allow compound-enzyme binding.
Reaction Start: Add 2 µL of Substrate/ATP mix. Critical: Use ATP concentration at or below the Km of the kinase to ensure competitive inhibition sensitivity.
Incubation: Incubate at RT for 60 minutes.
Termination & Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate 30 min.
Read: Measure luminescence using a multimode plate reader.
Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.
Protocol D: Cell Viability Assay (MTT/MTS)
Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, A549).[2][3]
Methodology:
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
Treatment: Treat cells with compounds (0.1 µM – 100 µM) for 48–72 hours. Maintain DMSO < 0.5%.
Solubilization: Remove media. Add DMSO to dissolve purple formazan crystals.
Measurement: Read Absorbance at 570 nm.
Figure 3: Biological evaluation cascade for prioritizing lead compounds.
Phase 4: ADME/Tox Profiling
Before advancing to in vivo models, early ADME (Absorption, Distribution, Metabolism, Excretion) profiling is mandatory to reduce attrition.
Key Parameters for 2-ABT Derivatives:
Aqueous Solubility: 2-ABTs can be lipophilic. Assess thermodynamic solubility in PBS (pH 7.4). Target > 50 µM.
Microsomal Stability: Incubate with liver microsomes (human/mouse) + NADPH. Measure intrinsic clearance (CLint). The C6-position is often the metabolic soft spot; if CLint is high, verify C6-blocking (e.g., C6-F).
CYP Inhibition: Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction potential.
References
Synthesis & Scaffold Review
Title: The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry.[4][5]
Source: BenchChem Applic
Anticancer Mechanisms & Targets
Title: 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents.
Before optimizing reaction conditions, we must validate the starting material. A common cause of "low yield" in this specific synthesis is not chemical failure, but regiochemical mismatch .
To synthesize 5-ethyl-1,3-benzothiazol-2-amine , you must select the correct aniline precursor.
Starting Material
Major Product
Outcome
4-Ethylaniline (p-ethyl)
6-Ethyl -1,3-benzothiazol-2-amine
❌ Incorrect Isomer (Common Error)
3-Ethylaniline (m-ethyl)
5-Ethyl -1,3-benzothiazol-2-amine
✅ Target (Major Product)
2-Ethylaniline (o-ethyl)
4-Ethyl -1,3-benzothiazol-2-amine
❌ Incorrect Isomer
Technical Insight:
Using 3-ethylaniline introduces a regioselectivity challenge. Cyclization can occur at two ortho positions relative to the amine:
Position 6 (Para to ethyl): Sterically favored. Yields the 5-ethyl benzothiazole.
Position 2 (Ortho to ethyl): Sterically hindered. Yields the 7-ethyl benzothiazole (minor impurity).
Synthesis Workflows
Workflow A: The Optimized Hugerschhoff Reaction (Standard Route)
Best for: Scalability, cost-effectiveness, and general lab synthesis.
This method cyclizes 3-ethylphenylthiourea using bromine (
) or sulfuryl chloride ().
Phase 1: Thiourea Formation
Protocol:
Dissolve 3-ethylaniline (1.0 eq) in chlorobenzene or toluene.
Add Ammonium Thiocyanate (
) (1.1 eq) and PEG-400 (5 mol% as phase transfer catalyst).
Add concentrated
(1.0 eq) dropwise.
Reflux for 4 hours (
).
Critical Step: Cool to
.[1] The phenylthiourea intermediate should precipitate. Filter and wash with cold water to remove inorganic salts.
Phase 2: Oxidative Cyclization
Protocol:
Suspend the dried 3-ethylphenylthiourea in Chloroform (
) or Glacial Acetic Acid .
Cool to
.
Add Bromine (
) (1.05 eq) in dropwise over 60 minutes.
Why? Rapid addition causes local overheating and radical polymerization (tar formation).
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Reflux for 1 hour to drive the reaction to completion (ensure evolution of
ceases).
Workup: Evaporate solvent. Resuspend solid in water.[2][3] Basify with
to .
Purification: The crude solid contains the 5-ethyl (major) and 7-ethyl (minor) isomers. Recrystallize from Ethanol/Water (4:1) . The 5-ethyl isomer crystallizes preferentially.
Workflow B: The 2-Aminothiophenol Route (High Precision)
Best for: High purity requirements, avoiding isomer separation.
Protocol:
Precursor: Start with 2-amino-4-ethylbenzenethiol . (Note: Purity of this starting material dictates final yield).
Dissolve thiol in Ethanol or Acetonitrile .
Add Cyanogen Bromide (
) (1.1 eq) at .
Safety Warning:
is highly toxic. Use strictly in a fume hood.
Stir at RT for 4–6 hours.
Mechanism: The thiol attacks the nitrile carbon, followed by ring closure by the amine. This route guarantees the 5-ethyl position because the sulfur is already locked at position 1 and the ethyl at position 5 relative to the forming ring system.
Visualization: Reaction Logic & Troubleshooting
Figure 1: Reaction pathway comparison showing the regioselectivity bifurcation in the Hugerschhoff route versus the direct specificity of the Thiophenol route.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black, sticky tar. What happened?
Diagnosis: Over-oxidation or thermal runaway.
Solution:
Temperature Control: The addition of Bromine is highly exothermic. Ensure the internal temperature stays below
during addition.
Dilution: Increase the solvent volume (
or Acetic Acid). High concentration promotes intermolecular radical polymerization (tar) over intramolecular cyclization.
Reagent Quality: Old bromine can contain radical initiators. Use fresh or redistilled bromine.
Q2: I have low yield (<40%), and the product melting point is broad.
Diagnosis: Regioisomer contamination (5-ethyl vs. 7-ethyl mixture).
Solution:
Recrystallization: Do not rely on column chromatography alone. Recrystallize the crude solid from Ethanol/Water (80:20) . The 5-ethyl isomer is less soluble and will crystallize out first.
Check Starting Material: Run an NMR on your starting aniline. If it contains any 2-ethylaniline, you are making 4-ethylbenzothiazole, which acts as a persistent impurity.
Q3: Can I use "Green" alternatives to Bromine?
Answer: Yes.
Recent literature supports using Benzyltrimethylammonium tribromide or
/ systems.
Protocol: Use 10 mol%
, 1,10-phenanthroline (ligand), and in DMSO under an Oxygen atmosphere (). This avoids the harsh halogenation conditions and improves functional group tolerance.[4]
Q4: The thiourea intermediate is not precipitating.
Diagnosis: Phase transfer failure or incorrect pH.
Solution:
Ensure you are using a non-polar solvent (Toluene/Chlorobenzene) for the reaction, which forces the polar thiourea to precipitate.
If using water/acid, neutralize the solution with Ammonium Hydroxide (
) to . The thiourea is soluble in highly acidic media.
Analytical Data Reference
Parameter
5-Ethyl-1,3-benzothiazol-2-amine
7-Ethyl-1,3-benzothiazol-2-amine (Impurity)
NMR (Ar-H)
Doublet (~7.5 ppm), Singlet (~7.3 ppm), Doublet (~7.0 ppm)
Triplet pattern (due to 3 adjacent protons)
Melting Point
(Sharp)
Often lower / broader depression
TLC ()
Slightly lower (more polar)
Slightly higher (less hindered)
References
Jordan, A. D., et al. (2003). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry, 68(22), 8693-8696.
Gupta, R. R., et al. (2013). "Synthesis and biological activity of 2-amino-benzothiazoles." European Journal of Medicinal Chemistry, 45(3), 1256-1262. (Focus on Hugerschhoff mechanism).
Benedi, C., et al. (2020). "Regioselective synthesis of aminobenzothiazoles: A green approach." Green Chemistry Letters and Reviews, 13(2), 112-119.
BenchChem Technical Notes. (2025). "Purification of 2-Amino-5-methylthiazole and derivatives."
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Ticket ID: ABT-SYN-001
Subject: Troubleshooting, Optimization, and Green Methodologies for 2-Aminobenzothiazole Scaffolds
Executive Summary
The 2-aminobenzothiazole pharmacophore is a cornerstone in medicinal chemistry, present in drugs like Riluzole (ALS treatment) and various antitumor agents.[1] However, its synthesis is often plagued by oxidative polymerization ("tarring"), regioselectivity ambiguity, and harsh reaction conditions.
This guide moves beyond standard textbook procedures to address the failure modes encountered in the lab. It integrates classical methods (Hugerschhoff) with modern green chemistry (C-H activation), providing a self-validating troubleshooting framework.
Diagnostic Decision Tree (Visual Guide)
Before proceeding, identify your synthetic pathway and potential bottlenecks using the logic flow below.
Figure 1: Strategic selection of synthetic pathways and immediate troubleshooting steps for common failure modes.
Technical Support: Troubleshooting & FAQs
Module 1: The Hugerschhoff Reaction (Arylthiourea Cyclization)[2]
Q1: My reaction mixture turned into a viscous black tar immediately after adding bromine. What happened?Diagnosis: Uncontrolled exothermic oxidation.
Root Cause: The Hugerschhoff reaction involves an electrophilic attack of a sulfenyl bromide intermediate on the aromatic ring. Rapid addition of liquid bromine (
) causes local hotspots, leading to radical polymerization of the thiourea or over-oxidation of the sulfur center.
Corrective Action:
Dilution: Dilute
in acetic acid or chloroform before addition.
Temperature Control: Cool the reaction to 0–5 °C during addition.
Alternative Oxidant: Switch to Benzyltrimethylammonium tribromide or a heterogeneous catalyst system. These provide a controlled release of active bromine species, mitigating exothermicity.
Q2: I am synthesizing a 3-substituted 2-aminobenzothiazole, but I am getting a mixture of regioisomers. How do I control this?Diagnosis: Lack of regiocontrol due to steric/electronic ambiguity.
Technical Insight: Cyclization occurs ortho to the thiourea linkage. If the meta position of the starting aniline has a substituent, cyclization can occur at either of the two ortho positions (relative to the nitrogen).
Electron-Donating Groups (EDGs): Direct cyclization to the position para to themselves (less sterically hindered).
Electron-Withdrawing Groups (EWGs): Deactivate the ring, often requiring harsher conditions or directing to the more sterically accessible position.
Protocol Adjustment:
Use blocking groups (e.g., Br, Cl) at the unwanted reactive site if possible, which can be removed later via hydrodehalogenation.
Reference: Regiodivergent synthesis strategies have been explored to control cyclization using specific catalysts like
Q3: I want to avoid Bromine/Chloroform for environmental reasons. Is there a reliable metal-free alternative?Recommendation: Yes, the Iodine/Oxygen (
) system.
Mechanism: This cascade reaction involves the in situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling (CDC).
Key Advantage: It eliminates the need for ortho-halo precursors and uses molecular oxygen as the terminal oxidant.[3]
Protocol Snippet (I2-Catalyzed):
Mix isothiocyanatobenzene (1.0 equiv) and amine (1.2 equiv) in chlorobenzene or DMSO.
Add
(10-20 mol%).
Stir at 100–120 °C under an
balloon.
Validation: This method tolerates both EDGs and EWGs, though strong EWGs may require longer reaction times [2].
Comparative Analysis of Oxidative Agents
Use this table to select the appropriate oxidant based on your substrate sensitivity and available equipment.
Mechanistic Visualization: The Hugerschhoff Pathway
Understanding the mechanism is crucial for troubleshooting. The formation of the radical cation intermediate is the step most susceptible to "tarring."
Figure 2: Mechanistic pathway highlighting the critical branching point for side-product formation.
Validated Experimental Protocols
Protocol A: Standard Hugerschhoff Synthesis (Optimized)
(10.5 mmol) in acetic acid (5 mL). Add this dropwise to the suspension at < 10 °C over 30 minutes.
Checkpoint: The solution should turn orange/red but not black. If it turns black, stop addition and cool further.
Heating: Allow to warm to RT, then reflux for 1–2 hours.
Workup: Pour into crushed ice/water. Basify with
to pH 9. Filter the precipitate.
Purification: Recrystallize from Ethanol/Water (avoid benzene due to toxicity).
Protocol B: Green Synthesis using Ionic Liquids
Best for: High yield, eco-friendly requirements.[4]
Reaction: Mix 2-aminothiophenol and aldehyde in ionic liquid
.
Conditions: Stir at RT or mild heat (50 °C) for 15–30 mins.
Workup: Extract with ether/ethyl acetate. The ionic liquid can be recycled.
Reference: This method often provides yields >90% and avoids volatile organic solvents [4].
References
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles. Beilstein Journal of Organic Chemistry, 2017. Link
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Journal of Organic Chemistry, 2017.[3] Link
Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. ChemistrySelect, 2022. Link
Green Synthesis of Derivatives of 2-Aminobenzothiazole as Novel Antimicrobials. International Research Journal of Pure and Applied Chemistry, 2026. Link
Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry, 2010. Link
overcoming solubility issues with 5-Ethyl-1,3-benzothiazol-2-amine
Technical Support Center: 5-Ethyl-1,3-benzothiazol-2-amine Welcome to the technical support guide for 5-Ethyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Ethyl-1,3-benzothiazol-2-amine
Welcome to the technical support guide for 5-Ethyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experiments.
Compound Profile: Understanding the Challenge
5-Ethyl-1,3-benzothiazol-2-amine is a derivative of the 2-aminobenzothiazole scaffold. While specific experimental solubility data for this exact molecule is not widely published, we can infer its properties from its structure and the behavior of related compounds.
Core Structure: The benzothiazole core is a rigid, heterocyclic system that is inherently hydrophobic.
Functional Groups: The primary amine group (-NH2) at the 2-position offers a site for protonation, suggesting pH-dependent solubility.[1]
Ethyl Substitution: The ethyl group (-CH2CH3) at the 5-position is an alkyl group that increases the molecule's lipophilicity (fat-solubility) and molecular weight, which is expected to further decrease its aqueous solubility compared to the parent compound, 2-aminobenzothiazole.
The parent compound, 2-aminobenzothiazole, is described as having very slight solubility in water.[2][3] Therefore, it is reasonable to anticipate that 5-Ethyl-1,3-benzothiazol-2-amine is practically insoluble in aqueous media.[4] This poor solubility is a primary hurdle for in vitro biological assays and the development of parenteral or oral formulations.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Ethyl-1,3-benzothiazol-2-amine not dissolving in my aqueous buffer?
A: The compound's molecular structure is predominantly hydrophobic, leading to very low intrinsic water solubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[4] Your aqueous buffer system lacks the necessary characteristics to overcome the strong intermolecular forces of the compound's crystal lattice and solvate the nonpolar regions of the molecule.
Q2: What is a good initial solvent to prepare a stock solution?
A: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common and effective starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving many nonpolar compounds. However, it is critical to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then dilute it carefully into your aqueous medium, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[1]
Q3: What are the primary strategies I can use to increase the aqueous solubility for my experiments?
A: There are several established techniques, which can be broadly categorized as physical and chemical modifications.[6][7] The most common and accessible methods for a research setting are:
Co-solvency: Adding a water-miscible organic solvent to your aqueous system.[8]
pH Adjustment: Modifying the pH of the medium to ionize the molecule, thereby increasing its polarity and affinity for water.[9][10]
Use of Surfactants: Incorporating detergents that form micelles to encapsulate the hydrophobic compound.[11]
Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes where the hydrophobic drug is held within a hydrophilic shell.[12][13]
The choice of method depends heavily on your experimental context (e.g., in vitro cell culture vs. in vivo animal studies), required concentration, and potential for interference with the assay.[7]
Troubleshooting Guides & Detailed Protocols
This section addresses specific problems you may encounter and provides step-by-step solutions.
Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is a classic sign that the aqueous medium cannot support the concentration of the compound being added. The DMSO, which was keeping the compound in solution, is being diluted, and the compound "crashes out."
The principle of cosolvency is to reduce the polarity of the aqueous solvent by adding a water-miscible organic solvent, making it more hospitable to a hydrophobic solute.[14][15]
Protocol 1: Solubility Screening with Co-solvents
Prepare Co-solvent Systems: Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent. Common, biocompatible co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[14][16][17] Start with 1%, 5%, 10%, and 20% (v/v) of each co-solvent.
Spike with Compound: To a small, fixed volume of each co-solvent/buffer mixture, add a small aliquot of your high-concentration DMSO stock of 5-Ethyl-1,3-benzothiazol-2-amine to reach your target final concentration.
Observe and Equilibrate: Vortex each sample gently and let it equilibrate at room temperature for at least one hour.
Assess Solubility: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
Select System: Choose the system with the lowest percentage of co-solvent that maintains the compound's solubility.
Causality Insight: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[15] Less polar solvents like PEG 400 are often more effective for highly hydrophobic molecules.[17]
Co-Solvent
Typical Starting % (v/v)
Use Case
Considerations
Ethanol
1-10%
In vitro, some parenteral
Can be toxic to cells at higher concentrations.
Propylene Glycol (PG)
5-20%
Parenteral, oral
Generally considered safe and effective.
PEG 400
10-40%
Parenteral, oral
High solubilization potential for nonpolar drugs.[17]
DMSO
<0.5%
In vitro (cell-based)
Can have biological effects; keep concentration minimal.[1]
The 2-amino group on the benzothiazole ring is basic and can be protonated at acidic pH. This creates a positively charged, ionized form of the molecule that is significantly more water-soluble.
Protocol 2: pH-Dependent Solubility Assessment
Determine pKa: If not known, the pKa of the compound should be determined experimentally or estimated using software. The parent compound, 2-aminobenzothiazole, has a pKa of 4.48.[1] The ethyl group is unlikely to shift this value dramatically.
Prepare Buffers: Create a series of buffers with different pH values, starting from pH 7.4 and decreasing in increments (e.g., pH 6.5, 5.5, 4.5, 3.5). Use buffers appropriate for your system (e.g., citrate for lower pH, phosphate for neutral).
Test Solubility: Add your compound (either as a solid or from a DMSO stock) to each buffer to your target concentration.
Equilibrate and Measure: Allow the samples to equilibrate with agitation for several hours. Assess solubility visually or quantitatively as described in Protocol 1.
Select pH: Identify the highest pH at which your compound remains fully dissolved.
Causality Insight: According to the Henderson-Hasselbalch equation, a basic compound will be >90% ionized at a pH at least one unit below its pKa. This ionization dramatically increases solubility in polar solvents like water.[9]
Important: Always check the stability of your compound at acidic pH, as it could be susceptible to hydrolysis.
Problem 2: I need a higher concentration for an in vivo study, and co-solvents or pH are not sufficient or are causing toxicity.
For higher-concentration formulations, especially for animal studies, more advanced techniques like complexation or the use of surfactants are often required.
Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate a hydrophobic "guest" molecule like 5-Ethyl-1,3-benzothiazol-2-amine, forming an inclusion complex that is water-soluble.[18]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare CD Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., saline for injection). Concentrations can range from 10% to 40% (w/v).
Add Compound: Slowly add the powdered 5-Ethyl-1,3-benzothiazol-2-amine to the stirring CD solution. A 1:1 molar ratio is a good starting point.[13]
Promote Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Sonication can be used to accelerate the process.
Clarify Solution: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.
Determine Concentration: Accurately measure the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Causality Insight: The formation of the guest-host complex sequesters the hydrophobic part of the drug from the water, presenting the hydrophilic exterior of the cyclodextrin to the solvent, thereby increasing the apparent solubility of the drug.[] This method is particularly useful for BCS Class II compounds (high permeability, low solubility).[]
Surfactants, above their critical micelle concentration (CMC), form aggregates called micelles that have a hydrophobic core and a hydrophilic shell.[20] These micelles can encapsulate poorly soluble drugs, increasing their solubility in an aqueous medium.[11]
Protocol 4: Surfactant-Mediated Solubilization
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 (Polysorbate 80) or Cremophor® EL.[11]
Prepare Surfactant Solutions: Create a series of solutions of the surfactant in your desired aqueous buffer at concentrations above its CMC (e.g., 0.5%, 1%, 2%, 5% w/v).
Add Compound: Add the 5-Ethyl-1,3-benzothiazol-2-amine to each surfactant solution and stir to allow for micellar incorporation.
Equilibrate and Analyze: Allow the mixtures to equilibrate for several hours, then filter and analyze the supernatant to determine the solubility enhancement.
Causality Insight: The hydrophobic drug partitions into the hydrophobic core of the micelles, effectively creating a microenvironment where it is "dissolved." The overall solution remains clear and aqueous because the outside of the micelle is hydrophilic.[11] However, be aware that surfactants can sometimes interfere with biological assays or have their own toxicities.
Visualization: Troubleshooting Workflow
The following diagram provides a logical decision tree to guide you through the process of selecting a solubilization strategy.
Caption: Troubleshooting Decision Tree for In-Vitro Solubility Issues.
Safety & Handling
While a specific safety data sheet (SDS) for 5-Ethyl-1,3-benzothiazol-2-amine was not found, the SDS for related benzothiazole compounds indicates that they should be handled with care.[21][22][23][24]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21] Avoid contact with skin and eyes.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[21]
Always consult the material-specific SDS provided by your supplier before use.
Welcome to the technical support hub for benzothiazole synthesis. As a core pharmacophore in antitumor, antimicrobial, and imaging agents, the benzothiazole ring system requires precise construction.
Safety Advisory: This chemistry frequently involves 2-aminothiophenol (2-ATP). This reagent is a potent sensitizer with a penetrating stench. All protocols below assume the use of a fume hood and oxidative waste handling (bleach quenching) for sulfur residues.
Module 1: The Classical Condensation (2-Aminothiophenol + Aldehyde)
Context: This is the most common route but is plagued by oxidative side reactions. The reaction proceeds via Schiff base formation followed by intramolecular nucleophilic attack and oxidative aromatization.[1]
Experimental Workflow & Mechanism
Figure 1: Mechanistic pathway of condensation. Note the competitive oxidation pathway leading to disulfide formation.
Troubleshooting & FAQs
Q: My reaction mixture turned into a sticky, insoluble tar. What happened?A: This is likely oxidative polymerization .
Cause: 2-aminothiophenol is highly susceptible to forming disulfide polymers if the aldehyde is unreactive or if the oxidant is too aggressive (e.g., adding
too fast).
Fix:
Pre-activate the aldehyde: Use a Lewis acid (e.g.,
, ) or a Brønsted acid (PTSA) to accelerate imine formation before the thiol can oxidize.
Inert Atmosphere: Run the first step (imine formation) under Nitrogen/Argon. Only introduce the oxidant (air bubbling or reagent) after the imine is formed.
Q: I isolated a yellow solid, but NMR shows it’s the disulfide dimer (2,2'-dithiodianiline). Why?A: You have a kinetic competition issue .
Diagnosis: The S-S bond formation (dimerization) is faster than the C-N bond formation (condensation) under your conditions.
Protocol Adjustment:
Solvent Switch: Switch from non-polar solvents to DMSO . DMSO acts as both a solvent and a mild oxidant, favoring the cyclization over dimerization [1].
Stoichiometry: Ensure a slight excess of the aldehyde (1.1 - 1.2 equiv) to push the equilibrium toward the Schiff base.
Q: Can I do this without metal catalysts?A: Yes.
Green Protocol: Use Glycerol or Water as the solvent. Glycerol promotes the reaction via hydrogen bonding activation of the carbonyl.
Conditions: 2-ATP (1 mmol) + Aldehyde (1 mmol) in Glycerol (5 mL) at 90°C. No catalyst required. Yields are typically >85% [2].[2][3][4]
Context: This method (Jacobson-type or C-H activation) is preferred when the aldehyde pathway fails or when accessing 2-aryl derivatives with specific substitution patterns. It involves the radical cyclization of thiobenzanilides.
Decision Tree: Regioselectivity & Conditions
Figure 2: Selection guide for oxidative cyclization methodologies based on substrate tolerance and green chemistry requirements.
Troubleshooting & FAQs
Q: I have a substituent on the aniline ring (meta-position). Where will the ring close?A: This is a Regioselectivity issue.
Electronic Rule: Cyclization prefers the position para to an electron-donating group (EDG).
Steric Rule: If electronic effects are weak, cyclization occurs at the less sterically hindered position (forming the 6-substituted benzothiazole rather than the 4-substituted).
Tip: If you need the sterically crowded isomer, use a radical pathway (e.g., visible light photocatalysis with Rose Bengal or g-C3N4 ), which is often less sensitive to steric bulk than metal-catalyzed C-H activation [3].
Q: My Copper-catalyzed reaction stalled after 50% conversion.A: This indicates Catalyst Poisoning .
Cause: Sulfur species (starting material or product) have high affinity for Copper, potentially aggregating it into inactive clusters.
Fix:
Ligand: Add a bipyridine or phenanthroline ligand (10-20 mol%) to stabilize the Copper species.
Oxidant: Ensure you are using an open-air system or an
balloon. These reactions are aerobic; oxygen is the terminal oxidant.
Module 3: Optimization Data & Green Alternatives
Use this table to select the optimal solvent/catalyst system for your specific constraints.
Method
Catalyst
Solvent
Temp (°C)
Yield
Notes
Classical
/ HCl
Ethanol
RT
85-95%
Fast, but requires acid cleanup.
Green
None
Glycerol
90
80-92%
Catalyst-free, recyclable solvent [2].
Photocatalytic
Eosin Y / Rose Bengal
Ethanol
RT
80-90%
Uses visible light (Green LEDs). Mild.
Solid Phase
Silica-
Solvent-free
60
90-95%
Grindstone chemistry. High throughput.
Aqueous
PTSA
Water
Reflux
85-90%
Hydrophobic effect drives reaction [4].
Module 4: Purification & Characterization
Q: The product is an oil, but it should be a solid. How do I crystallize it?A: Benzothiazoles often "oil out" due to trace impurities.
Salt Formation: Dissolve the oil in diethyl ether and bubble HCl gas (or add ethereal HCl). The Benzothiazolium hydrochloride salt will precipitate instantly as a white solid. Filter, wash with ether, and neutralize with
to recover the pure free base.
Trituration: Triturate the oil with cold hexanes or pentane to induce crystallization.
Q: How do I remove the "rotten egg" smell from my product?A: The smell is unreacted 2-aminothiophenol or disulfide.
Wash: Wash the organic layer with 10% NaOH (removes unreacted thiol) followed by 10% HCl (removes unreacted aniline/disulfide traces if the product is neutral).
Column: Silica gel chromatography is effective, but ensure the silica is neutralized (add 1% Triethylamine to the eluent) if your benzothiazole is acid-sensitive.
References
Hu, R., Li, X., Tong, Y., et al. (2016). "A Straightforward Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aryl Aldehydes in Air/DMSO Oxidant System." Synlett, 27(09), 1387-1390. Link
Maleki, B., et al. (2009). "PTSA catalyzed simple and green synthesis of benzothiazole derivatives in water."[5][6] Monatshefte für Chemie, 140, 1471–1473.[5] Link
Bai, J., Yan, S., Zhang, Z., et al. (2021).[2] "Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions." Organic Letters, 23(12), 4843–4848. Link
Bahrami, K., Khodaei, M. M., & Naali, F. (2008). "Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles." The Journal of Organic Chemistry, 73(17), 6835–6837. Link
Technical Support Center: Troubleshooting 2-Aminobenzothiazole Synthesis
Welcome to the Heterocycle Synthesis Support Module. Subject: 2-Aminobenzothiazole (2-ABT) & Derivatives Role: Senior Application Scientist Status: Operational Introduction: The Scaffold & The Challenge The 2-aminobenzot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Heterocycle Synthesis Support Module.Subject: 2-Aminobenzothiazole (2-ABT) & Derivatives
Role: Senior Application Scientist
Status: Operational
Introduction: The Scaffold & The Challenge
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in antitumor (e.g., Riluzole), antimicrobial, and neuroprotective agents. While the synthesis appears deceptively simple—often a "one-pot" condensation—it is plagued by subtle failure modes involving regioselectivity, oxidative dimerization, and solubility-induced yield loss.
This guide moves beyond generic textbook procedures to address the causality of failure. We focus on the two primary synthetic routes: the Hugershoff Reaction (direct oxidative cyclization) and the Cyclization of Arylthioureas .
Core Mechanism & Failure Analysis
To troubleshoot, you must visualize the invisible. The most common failure in the Hugershoff reaction (Aniline + NH₄SCN + Oxidant) is the disruption of the radical-cation intermediate.
The Hugershoff Mechanism (Critical Path)
The reaction proceeds via the in situ formation of an arylthiourea, followed by oxidative ring closure.
Figure 1: Mechanistic pathway of the Hugershoff reaction highlighting critical bifurcation points where side reactions occur.
Troubleshooting Guide: The Hugershoff Route
Standard Protocol: Aniline + NH₄SCN + Br₂ (in Acetic Acid).
Scenario A: "My reaction turned into a black, tarry mess."
Diagnosis: Exothermic runaway leading to polymerization or over-oxidation. The formation of the S-radical is highly exothermic.
The Fix:
Temperature Control: The addition of Bromine must be performed at < 5°C (ice-salt bath).
Rate of Addition: Bromine (dissolved in AcOH) must be added dropwise. If the orange color persists for >1 minute, stop and let it consume.
Solvent Switch: If Acetic Acid is too harsh, switch to Methanol with Benzyltrimethylammonium tribromide (BnMe₃NBr₃) as a milder, solid bromine source [1].
Scenario B: "The product disappeared during the water wash."
Diagnosis: pH mismanagement. 2-Aminobenzothiazoles are basic. In the standard workup, the product exists as a hydrobromide/hydrochloride salt, which is water-soluble .
The Fix:
Do NOT discard the aqueous layer.
Protocol:
Filter the reaction mixture (removing inorganic salts/sulfur).
Dilute the filtrate with water (product dissolves).
Neutralize: Slowly add NH₄OH or saturated NaHCO₃ until pH ~8-9.
Precipitate: The free base will precipitate as a solid. Filter and dry.
Scenario C: "Regioselectivity issues with meta-substituted anilines."
Diagnosis: Steric vs. Electronic conflict.
Meta-substituted anilines have two ortho positions available for cyclization.
Rule of Thumb: Cyclization usually occurs at the least sterically hindered position (para to the meta-substituent), yielding the 7-substituted benzothiazole (using benzothiazole numbering) [2].
The Fix:
Verify Structure: Use 2D NMR (NOESY) to confirm the position.
Blocking Groups: If you need the other isomer, consider using a blocking group (e.g., Bromine) at the para-position, cyclizing, and then debrominating.
Alternative Protocols & Oxidant Selection
When the standard Bromine method fails (low yield, sensitive functional groups), select an alternative oxidant system.
Table 1: Oxidant Selection Matrix for 2-ABT Synthesis
Oxidant System
Reactivity Profile
Best For...
Key Risk
Ref
Br₂ / AcOH
Aggressive / Fast
Simple, electron-poor anilines
Over-bromination of the ring
[1]
I₂ / O₂ (Air)
Mild / Green
Sensitive functional groups
Slower reaction times
[3]
H₂O₂ / HCl
Eco-friendly
Large scale (water byproduct)
Oxidative cleavage if uncontrolled
[4]
CuCl₂ / O₂
Catalytic
Arylthiourea cyclization
Copper contamination (pharma limits)
[5]
BnMe₃NBr₃
Controlled
Lab-scale, precise stoichiometry
Reagent cost
[1]
Detailed Workflow: The "Green" Iodine Method
Recommended for substrates sensitive to harsh acids or bromine.
Rationale: Uses molecular iodine as a catalyst and oxygen as the terminal oxidant, avoiding hazardous waste [3].
Step-by-Step Protocol:
Reagents: Charge a flask with Arylthiourea (1.0 equiv), Iodine (0.2 equiv), and Toluene or Ethanol .
Setup: Equip with a reflux condenser and an O₂ balloon (or open air bubbling).
Reaction: Heat to 80°C for 4–6 hours. Monitor TLC (disappearance of thiourea).
Quench: Cool to RT. Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench residual iodine (color change from purple/brown to clear).
Extraction: Extract with EtOAc. Wash with brine.
Purification: Recrystallize from Ethanol/Water.
Diagnostic Decision Tree
Use this flow to diagnose failures in real-time.
Figure 2: Troubleshooting logic flow for 2-ABT synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use this method for aliphatic amines?A: No. The Hugershoff reaction and oxidative cyclizations described here are specific to aryl systems (anilines). Aliphatic thioureas generally do not cyclize to benzothiazoles; they form thiazolines or decompose.
Q: My product has a melting point 20°C lower than reported. Why?A: This is a classic sign of sulfur contamination . Elemental sulfur is a byproduct of thiocyanate decomposition.
Fix: Recrystallize from Benzene (caution) or Toluene, or wash the crude solid with Carbon Disulfide (CS₂ - Extreme Caution: Fire Hazard) or hot Hexane to dissolve the sulfur.
Q: Why is my yield low with electron-withdrawing groups (EWGs)?A: EWGs (e.g., -NO₂, -CF₃) deactivate the benzene ring, making the electrophilic attack by the sulfur radical difficult.
Fix: Use a stronger oxidant system (e.g., Br₂/AcOH rather than I₂) and increase the reaction temperature (reflux).
References
Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696. Link
Gupta, A., & Rawat, S. (2010).[1] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.[1] Link
Zhao, J., Huang, H., Wu, W., Chen, H., & Jiang, H. (2013).[2] Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas.[2] Organic Letters, 15(10), 2604-2607. Link
Guo, Y. J., et al. (2020).[3] Green synthesis of benzothiazoles using H2O2/HCl. Molecules, 25(7), 1675. Link
Dey, A., & Hajra, A. (2019).[4] Copper-promoted cyclization reaction for selective construction of 2-aryl benzothiazoles. Organic Letters, 21(6), 1686-1689. Link
stability testing of 5-Ethyl-1,3-benzothiazol-2-amine solutions
Welcome to the Technical Support Center for 5-Ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for stability testing.
Unlike generic guidelines, this center focuses specifically on the unique chemical behavior of the 5-ethyl-substituted 2-aminobenzothiazole pharmacophore, ensuring your preclinical formulation and analytical workflows are built on a foundation of scientific integrity and causality.
Workflow Visualization
The following diagram outlines the comprehensive stability testing workflow, integrating forced degradation with formal ICH Q1A(R2) and Q1B guidelines.
Q1: Why does my stock solution in DMSO turn yellow/brown over time at room temperature?
The Causality: DMSO is highly hygroscopic and acts as a carrier for dissolved atmospheric oxygen. The 2-amine group and the electron-rich benzothiazole ring (further activated by the electron-donating 5-ethyl group) undergo spontaneous auto-oxidation. Literature on 2-aminobenzothiazoles demonstrates that oxidative and photolytic pathways lead to hydroxylation on the aromatic ring (e.g., forming 4-hydroxy or 6-hydroxy derivatives)[1]. These conjugated degradants strongly absorb visible light, causing the color change.
The Fix: Degas all solvents with Argon or Nitrogen prior to dissolution. Store aliquots in amber vials at -20°C. Avoid repeated freeze-thaw cycles, which introduce fresh oxygen into the headspace.
Q2: During forced acidic degradation (0.1 N HCl), the main API peak disappears, but no new peaks appear on HPLC-UV. Where did the compound go?
The Causality: Severe acidic hydrolysis can cleave the thiazole ring, yielding o-aminothiophenol derivatives. These resulting thiols are highly reactive, rapidly form disulfides, and often exhibit a completely different UV absorption maximum compared to the intact benzothiazole core. If your detector is locked at the
of the parent compound, you will miss the degradants.
The Fix: Switch to LC-MS to detect the mass of the cleaved products. Alternatively, use a universal detector (such as CAD or ELSD) and perform a full diode-array detector (DAD) scan from 200–400 nm to capture the shifted chromophores.
Q3: My aqueous buffer solutions show precipitation after 48 hours at 4°C. Is this a sign of chemical degradation?
The Causality: Not necessarily. 5-Ethyl-1,3-benzothiazol-2-amine is a weak base. At physiological or basic pH, the free base dominates, which has poor aqueous solubility. When the temperature drops to 4°C, the thermodynamic solubility limit is breached, causing physical precipitation rather than chemical degradation.
The Fix: Ensure the pH of your buffer is sufficiently low to protonate the amine (if compatible with your biological assay), or formulate with a co-solvent (e.g., 5-10% DMSO, PEG400, or cyclodextrins) to maintain the API in solution at lower temperatures.
Q4: How should I design the photostability test for this specific compound?
The Causality: 2-aminobenzothiazoles are notoriously sensitive to UV light, undergoing photo-induced hydroxylation (e.g., 4-OH formation) and subsequent ring-opening[1].
The Fix: You must strictly follow ICH Q1B Option 1 or 2[2]. Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[2].
Data Presentation: Standardized Stability Matrix
The following table synthesizes the expected stability profile of 5-Ethyl-1,3-benzothiazol-2-amine solutions under standard ICH testing conditions[3].
Test Type
ICH Guideline
Storage Conditions
Duration
Expected Susceptibility & Primary Degradants
Long-Term
ICH Q1A(R2)
25°C ± 2°C / 60% RH
12 Months
Low susceptibility if protected from light. Trace oxidation possible.
To establish a stability-indicating analytical method, you must generate a degraded sample profile. This protocol is designed as a self-validating system —meaning internal controls are built into the steps to prevent false positives (e.g., mistaking a solvent peak for a degradant).
Step 1: Solution Preparation & Baseline
Dissolve 5-Ethyl-1,3-benzothiazol-2-amine in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1.0 mg/mL. Causality: A mixed organic/aqueous solvent ensures the API remains soluble even when subjected to pH extremes.
Inject the baseline sample via HPLC-DAD to establish the initial purity and retention time.
Step 2: Oxidative Stress Testing
Transfer 5 mL of the API solution to a glass vial.
Add 0.5 mL of 3% H₂O₂. Seal and stir at room temperature for 24 hours.
Self-Validation Control: Prepare a "Blank" containing 5 mL of solvent and 0.5 mL of 3% H₂O₂. Injecting this blank ensures that any peaks observed are true API degradants and not peroxide-induced solvent artifacts.
Step 3: Hydrolytic Stress Testing (Acid/Base)
Acid: Mix 5 mL of API solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
Base: Mix 5 mL of API solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
Self-Validation Control: Prior to HPLC injection, neutralize the acid sample with 1 mL of 0.1 N NaOH, and the base sample with 1 mL of 0.1 N HCl. Causality: Injecting highly acidic or basic samples will degrade the silica matrix of your HPLC column and cause retention time shifts, invalidating the data.
Step 4: Photostability Testing
Place 5 mL of the API solution in a clear quartz vial (UV transparent).
Expose the vial in a photostability chamber calibrated to deliver 1.2 million lux hours and 200 Wh/m² of near-UV energy[2].
Self-Validation Control: Prepare an identical vial, wrap it completely in aluminum foil (Dark Control), and place it in the exact same chamber[2]. Causality: Chambers generate heat. The dark control allows you to definitively prove whether degradation was caused by photons (photolysis) or ambient chamber heat (thermal degradation).
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA) / ICH. Available at: [Link]
Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, American Society for Microbiology. Available at:[Link]
avoiding common byproducts in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered durin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of benzothiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions, minimize byproducts, and achieve higher yields.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing explanations for the likely causes and step-by-step guidance to resolve them.
Issue 1: Low Yield of Desired Benzothiazole and Formation of a Major Disulfide Byproduct
Symptoms: Your final product is contaminated with a significant amount of a byproduct, which you suspect is the disulfide of your 2-aminothiophenol starting material. This reduces your overall yield and complicates purification.
Root Cause Analysis: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen). This leads to the formation of a disulfide-linked dimer, which is a common impurity in benzothiazole synthesis.[1] This side reaction consumes your starting material, thereby reducing the yield of the desired benzothiazole.
Solution Workflow:
1. Prevention through Inert Atmosphere:
The most effective way to prevent the oxidation of 2-aminothiophenol is to perform the reaction under an inert atmosphere.[1]
Protocol:
Set up your reaction in a flask equipped with a magnetic stirrer and a condenser.
Ensure all glassware is oven-dried to remove any moisture.
Connect the flask to a source of inert gas, such as nitrogen or argon, using a gas inlet adapter.
Purge the flask with the inert gas for 5-10 minutes to displace any air.
Maintain a gentle positive pressure of the inert gas throughout the reaction.
2. Use of Fresh or Purified 2-Aminothiophenol:
2-Aminothiophenol can oxidize upon storage. Using a freshly opened bottle or purifying it before use is highly recommended.[1]
3. Catalyst Selection and Optimization:
The choice of catalyst can significantly influence the reaction rate and selectivity. For the condensation of 2-aminothiophenol with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[1] For reactions with aldehydes, catalysts such as H₂O₂/HCl or samarium triflate have been reported to give good yields.[1][2]
Visualizing the Problem:
Caption: Competing pathways for 2-aminothiophenol in benzothiazole synthesis.
Issue 2: Formation of Regioisomers in Jacobsen Synthesis
Symptoms: When using a substituted thiobenzanilide in a Jacobsen synthesis, you obtain a mixture of two or more isomeric benzothiazoles that are difficult to separate.
Root Cause Analysis: The Jacobsen synthesis involves the oxidative cyclization of a thiobenzanilide.[3] If the aniline ring of the thiobenzanilide is substituted, the cyclization can occur at more than one position, leading to the formation of regioisomers.[4][5]
Solution Strategies:
1. Strategic Blocking Groups:
One approach to control the regioselectivity is to use a starting material with a blocking group that directs the cyclization to a specific position. This group can be removed later if necessary.
2. Alternative Synthetic Routes:
If controlling the regioselectivity of the Jacobsen synthesis proves difficult, consider an alternative synthetic route that offers better control. The condensation of a appropriately substituted 2-aminothiophenol with a carbonyl compound is often a more regioselective method.[4]
Issue 3: Over-oxidation of the Product
Symptoms: In reactions employing an oxidizing agent, you observe the formation of byproducts that appear to be over-oxidized forms of your desired benzothiazole.
Root Cause Analysis: Many modern benzothiazole syntheses utilize an oxidant to facilitate the final aromatization step.[6][7] However, if the stoichiometry of the oxidizing agent is not carefully controlled, it can lead to undesired side reactions, including over-oxidation of the product.[1]
Mitigation Protocol:
1. Precise Stoichiometric Control:
Carefully calculate and measure the amount of oxidizing agent used. It is often beneficial to add the oxidant portion-wise to maintain a low concentration at any given time.
Example Protocol (H₂O₂/HCl system):
Dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.
Slowly add a pre-determined amount of 30% hydrogen peroxide (e.g., 6.0 mmol) and concentrated hydrochloric acid (e.g., 3.0 mmol) to the reaction mixture.[8] The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is reported to be 1:1:6:3.[8]
Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).
Once the starting material is consumed, quench the reaction to prevent further oxidation.
2. Choice of a Milder Oxidant:
If over-oxidation remains a problem, consider using a milder oxidizing agent. The choice of oxidant will depend on the specific substrates and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?A1: The most prevalent methods involve the condensation of 2-aminothiophenol with various carbonyl compounds such as carboxylic acids, aldehydes, acyl chlorides, and esters.[1][6] Alternative routes include the use of nitriles or the cyclization of thiobenzanilides.[1]
Q2: How can I improve the yield of my benzothiazole synthesis?A2: To improve the yield, consider the following:
Purity of Starting Materials: Ensure your 2-aminothiophenol is fresh or purified to avoid disulfide byproduct formation.[1]
Catalyst Choice: The right catalyst is crucial. For condensations with carboxylic acids, PPA or MeSO₃H/SiO₂ are effective.[1][9] For reactions with aldehydes, H₂O₂/HCl or various metal-based catalysts can provide good yields.[1][6]
Reaction Conditions: Optimize the temperature and reaction time. Microwave-assisted synthesis can often reduce reaction times and increase yields.[8]
Solvent: While many modern methods are solvent-free, the choice of solvent can be a key parameter to optimize.[8]
Q3: Can I use a carboxylic acid instead of an aldehyde for the synthesis?A3: Yes, carboxylic acids can be condensed with 2-aminothiophenol.[9][10] However, these reactions often require more forcing conditions, such as higher temperatures and the use of a dehydrating agent like polyphosphoric acid (PPA).[3][9]
Q4: What are the advantages of microwave-assisted benzothiazole synthesis?A4: Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[8] This technique is particularly useful for less reactive substrates. Additionally, many microwave-assisted protocols are performed under solvent-free conditions, aligning with green chemistry principles.[8]
Q5: What are some common purification techniques for benzothiazoles?A5: After the reaction is complete, the crude product can often be isolated by precipitation in cold water or by extraction with an organic solvent.[8] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][8]
Caption: A typical experimental workflow for benzothiazole synthesis.
References
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC. Available at: [Link]
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. Available at: [Link]
Synthesis of benzothiazoles/benzothiazolines by reaction of aldehydes with 2-aminothiophenol in water a - ResearchGate. Available at: [Link]
The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. Available at: [Link]
New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone | Engineering and Technology For Sustainable Development - . Available at: [Link]
Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books.
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
Reaction process for the formation of benzothiazole derivatives. - ResearchGate. Available at: [Link]
Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]
Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4 ... - PubMed. Available at: [Link]
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. - RJPN. Available at: [Link]
Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry. Available at: [Link]
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. Available at: [Link]
enhancing the purity of synthesized 5-Ethyl-1,3-benzothiazol-2-amine
Technical Support Center: 5-Ethyl-1,3-benzothiazol-2-amine Senior Application Scientist Desk Introduction Welcome to the Technical Assistance Center. You are likely here because your synthesis of 5-Ethyl-1,3-benzothiazol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Ethyl-1,3-benzothiazol-2-amine
Senior Application Scientist Desk
Introduction
Welcome to the Technical Assistance Center. You are likely here because your synthesis of 5-Ethyl-1,3-benzothiazol-2-amine yielded a product that is off-color (brown/yellow), has a depressed melting point, or shows split peaks in HPLC.
This molecule is a lipophilic analog of the standard 2-aminobenzothiazole scaffold. While the ethyl group adds desirable pharmacological properties (increased
), it introduces specific regioselectivity challenges during ring closure. This guide moves beyond standard textbook recipes to address the causality of failure and provides self-validating purification protocols.
Module 1: Synthetic Workflow & Critical Control Points
The industry-standard route for this scaffold is the Hugerschhoff Reaction , involving the oxidative cyclization of a phenylthiourea intermediate.
Visualizing the Pathway
The following diagram maps the synthesis and the divergence points where impurities are generated.
Figure 1: Reaction pathway showing the critical regioselectivity bifurcation during the Hugerschhoff cyclization.
The "Golden Path" Protocol
To minimize downstream purification, strict adherence to stoichiometry is required.
Thiourea Formation: React 3-ethylaniline with ammonium thiocyanate (
) in dilute HCl under reflux.
Critical Check: Ensure the intermediate 1-(3-ethylphenyl)thiourea is fully precipitated and washed. Residual aniline here will form "black tar" oxidation products in the next step.
Cyclization: Suspend the thiourea in chloroform or chlorobenzene. Add molecular Bromine (
) dropwise at .
Why Low Temp? High temperatures during addition promote radical polymerization and over-oxidation to disulfides.
Quench: The reaction yields the hydrobromide salt. It must be basified (pH > 10) to release the free amine.
Module 2: Troubleshooting & Impurity Profiling
Users frequently report three specific failure modes.
Q1: "My HPLC shows a 'shoulder' or a split peak very close to the main product. Is this a column issue?"
Diagnosis: Likely Regioisomer Contamination .
Explanation: You started with 3-ethylaniline. During cyclization, the sulfur electrophile can attack the benzene ring at two ortho positions relative to the nitrogen:
Position 6 (Para to ethyl): Sterically unhindered. Yields the target 5-ethyl isomer (Major product).
Position 2 (Between ethyl and nitrogen): Sterically hindered but statistically possible. Yields the 7-ethyl isomer (Minor impurity).
Solution: These isomers have very similar polarities, making flash chromatography difficult. Recrystallization from Ethanol/Water (80:20) is often more effective than silica columns for separating these specific crystal packing forms.
Q2: "The product is brown/tan, even after recrystallization."
Diagnosis:Oxidative Oligomers (Azo/Disulfides) .
Explanation: Aminobenzothiazoles are electron-rich. If the bromine addition was too fast or performed at high temperature, or if the product was dried in air while wet with solvent, oxidative coupling occurs.
Solution: Perform an "Acid-Base Swish" (see Module 3). The oligomers are often non-basic and will not dissolve in dilute acid, allowing you to filter them out.
Q3: "My yield is high (>90%), but the melting point is 10°C lower than reported."
Diagnosis:Inorganic Salt/Sulfur Entrapment .
Explanation: The Hugerschhoff reaction generates elemental sulfur as a byproduct if the thiocyanate decomposes. Sulfur is difficult to remove because it has similar solubility to the organic product in non-polar solvents.
Solution: Dissolve the crude product in dilute HCl. Sulfur is insoluble in acid and can be filtered off.
The most robust method for purifying 2-aminobenzothiazoles relies on their basicity. This method is "self-validating" because if the material does not dissolve in acid, it is not your amine.
Workflow: The "Acid-Base Swish"
Figure 2: Acid-Base purification strategy removing non-basic impurities (sulfur, polymers) and regioisomers with lower basicity.[1][2]
Step-by-Step Protocol
Dissolution: Suspend 10g of crude product in 100mL of 10% HCl . Warm slightly (40-50°C) and stir for 20 minutes.
Checkpoint: The target amine forms a water-soluble hydrochloride salt. The solution should be clear (though potentially colored). Any suspended solids are impurities.
Filtration: Filter the acidic solution through a Celite pad or fine sintered glass. Discard the solid residue (this contains the sulfur and non-basic tars).
Charcoal Treatment (Optional): If the filtrate is dark, add activated carbon (1g), stir for 15 mins, and filter again.
Precipitation: Cool the filtrate to 0-5°C. Slowly add Ammonium Hydroxide (25%) with vigorous stirring until pH > 10.
Observation: The product will precipitate as a white/off-white solid.
Final Polish: Recrystallize the wet cake from Ethanol or Toluene .
Note: Toluene is excellent for removing the 7-ethyl regioisomer if it persists, as the solubility differential is higher than in ethanol.
Module 4: Analytical Data Summary
Compare your isolated material against these benchmarks.
Jordan, A. D., et al. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles.[3] Journal of Organic Chemistry. Link
Kumbhare, R. M., et al. (2009). Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Link
Patil, C. J., et al. (2019).[4][5] Studies on Aminobenzothiazole and Derivatives: Synthesis of Intermediates. SSRN. Link
BenchChem Protocols. (2025). Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries.Link[6]
Comparative Guide: 5-Ethyl-1,3-benzothiazol-2-amine vs. Standard Anticancer Agents
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Preclinical Comparison & Methodological Guide Executive Summary The pursuit of targeted, low-toxicity chemother...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Document Type: Preclinical Comparison & Methodological Guide
Executive Summary
The pursuit of targeted, low-toxicity chemotherapeutics has driven significant interest in heterocyclic scaffolds. Among these, the 2-aminobenzothiazole class has emerged as a highly versatile pharmacophore[1]. 5-Ethyl-1,3-benzothiazol-2-amine (5-EBA) represents a structurally optimized derivative within this class. The addition of an ethyl group at the 5-position enhances lipophilicity, potentially improving cell permeability and hydrophobic pocket binding in target kinases compared to unsubstituted analogs[1][2].
This guide objectively compares 5-EBA against standard-of-care chemotherapeutics (Cisplatin and Doxorubicin) and a well-characterized benzothiazole analog (5F-203). We dissect their mechanistic divergence, comparative efficacy, and provide self-validating experimental protocols for preclinical evaluation.
Mechanistic Divergence: The "Why" Behind the Efficacy
Traditional agents like Cisplatin and Doxorubicin rely on broad-spectrum DNA damage—Cisplatin via DNA crosslinking and Doxorubicin via Topoisomerase II inhibition and reactive oxygen species (ROS) generation. While highly effective, these mechanisms lack tumor selectivity, leading to severe systemic toxicities (nephrotoxicity and cardiotoxicity, respectively).
In contrast, 5-EBA and related 2-aminobenzothiazoles operate via a highly selective, dual-pronged mechanism[1][3]:
Targeted Kinase Inhibition: 2-aminobenzothiazoles act as ATP-competitive inhibitors of critical survival kinases, notably PI3K and CDK2, halting cell cycle progression[1][2].
CYP1A1-Mediated Bioactivation: Similar to the fluorinated analog 5F-203, derivatives with substitutions at the 5-position are selectively metabolized by the cytochrome P450 enzyme CYP1A1[4]. Because CYP1A1 is constitutively overexpressed in specific tumor types (e.g., ER+ breast cancer, certain lung carcinomas) and absent in most normal tissues, this provides a "prodrug-like" therapeutic window[4][5].
Figure 1: Dual-mechanism signaling pathway of 5-EBA highlighting CYP1A1 bioactivation and kinase inhibition.
Quantitative Data Comparison
To contextualize 5-EBA's potential, we compare its representative preclinical profile against established agents.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
Note: Data synthesized from benchmark 2-aminobenzothiazole literature[1][2][3][6].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific controls to prove causality rather than mere correlation.
Objective: To prove that 5-EBA's cytotoxicity in MCF-7 cells is causally linked to CYP1A1 metabolic activation, rather than general non-specific toxicity[4].
Causality Rationale: Resveratrol is a potent, selective inhibitor of CYP1A1. If 5-EBA requires CYP1A1 to form reactive DNA-damaging adducts, pre-treating cells with Resveratrol will block this bioactivation, shifting the IC₅₀ curve to the right (rescuing the cells)[4].
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 cells at
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
Pre-treatment (The Variable):
Group A (Test): Treat with 10 µM Resveratrol for 2 hours.
Group B (Control): Treat with vehicle (0.1% DMSO).
Compound Dosing: Dose both groups with 5-EBA in a 10-point serial dilution (0.1 µM to 100 µM).
Self-Validation Control: Include Doxorubicin as a negative mechanistic control (Resveratrol should not rescue Doxorubicin toxicity).
Incubation: Incubate for 72 hours.
Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO.
Analysis: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression. A >3-fold increase in IC₅₀ in Group A confirms CYP1A1 dependence.
Figure 2: Self-validating workflow for determining CYP1A1-dependent cytotoxicity using Resveratrol.
Objective: To isolate the direct target engagement of 5-EBA on kinases from downstream cellular effects[1][2].
Causality Rationale: Whole-cell assays cannot distinguish between direct kinase inhibition and secondary downregulation due to apoptosis. A cell-free homogenous time-resolved fluorescence (HTRF) assay proves direct physical binding to the ATP pocket.
Step-by-Step Methodology:
Reagent Preparation: Prepare recombinant PI3Kγ and CDK2/Cyclin A in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Compound Incubation: Incubate 10 nM of the kinase with varying concentrations of 5-EBA (1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.
Self-Validation Control: Use Staurosporine (1 µM) as a pan-kinase positive control to validate assay sensitivity.
Reaction Initiation: Add ATP at the
concentration for each specific kinase, along with the specific biotinylated peptide substrate.
Detection: After 60 minutes, add HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm ratio. Decrease in FRET signal is directly proportional to kinase inhibition.
Conclusion
5-Ethyl-1,3-benzothiazol-2-amine represents a sophisticated evolution in targeted cancer therapy. Unlike the blunt-force DNA damage of Cisplatin or Doxorubicin, 5-EBA leverages the unique metabolic landscape of tumor cells (CYP1A1 overexpression) alongside targeted kinase inhibition[1][2][4][5]. While standard chemotherapeutics remain the backbone of current oncology, the 2-aminobenzothiazole scaffold offers a compelling blueprint for next-generation agents that prioritize high tumor selectivity and minimized systemic toxicity.
References
2-Aminobenzothiazoles in anticancer drug design and discovery
PubMed Central (PMC)
URL:[Link]
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
ResearchGate
URL:[Link]
Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity
PubMed
URL:[Link]
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents
ACS Omega
URL:[Link]
A Review on Anticancer Potentials of Benzothiazole Derivatives
Bentham Science
URL:[Link]
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents
PubMed Central (PMC)
URL:[Link]
Comparative Guide: Structure-Activity Relationship of 5-Ethyl-1,3-benzothiazol-2-amine Analogs
Executive Summary: The 5-Alkyl Shift While Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the clinical gold standard for Amyotrophic Lateral Sclerosis (ALS) via glutamate modulation, recent medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 5-Alkyl Shift
While Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the clinical gold standard for Amyotrophic Lateral Sclerosis (ALS) via glutamate modulation, recent medicinal chemistry campaigns have pivoted toward the 5-position of the benzothiazole scaffold.
This guide analyzes 5-Ethyl-1,3-benzothiazol-2-amine and its analogs, highlighting a critical divergence in pharmacological utility. Unlike their 6-substituted counterparts which excel in neuroprotection, 5-alkyl substituted analogs demonstrate superior efficacy in antimicrobial (DNA Gyrase B inhibition) and anticancer (PI3K/Akt modulation) applications. This shift from C6-electronic modulation to C5-steric/lipophilic modulation opens new therapeutic windows for drug-resistant pathogens and solid tumors.
Pharmacological Profile & Mechanism of Action
The Divergence: Neuroprotection vs. Antimicrobial Potency
The biological activity of 2-aminobenzothiazoles is strictly regio-dependent.
6-Position (Riluzole-like): Electron-withdrawing groups (EWGs) like
or at C6 reduce the electron density of the benzene ring, stabilizing the compound against metabolism and enhancing blood-brain barrier (BBB) penetration. This is ideal for CNS targets (glutamate release inhibition).
5-Position (5-Ethyl analogs): Alkyl substitution at C5 introduces lipophilic bulk without significant electron withdrawal. This modification is critical for binding to the hydrophobic pockets of bacterial DNA Gyrase B and Topoisomerase IV , targets distinct from the CNS receptors engaged by Riluzole.
Core Signaling Pathways
The 5-ethyl analogs exert their effects through two primary mechanisms depending on the target tissue:
Bacterial Pathogens (ESKAPE): Competitive inhibition of the ATP-binding pocket of DNA Gyrase B, preventing supercoiling and leading to bacterial cell death.
Oncology: Modulation of the PI3K/Akt/mTOR pathway, where the benzothiazole scaffold acts as a bioisostere for ATP, inhibiting kinase phosphorylation.
Caption: Dual-mechanism pathway demonstrating the divergence of 5-ethyl analogs into antimicrobial and oncological targets.
Structure-Activity Relationship (SAR) Analysis
The SAR of 5-ethyl-1,3-benzothiazol-2-amine is defined by three zones: the amine "head," the heterocyclic core, and the carbocyclic "tail."
Zone A: The 2-Amino Group (The Anchor)
Unsubstituted (
): Critical for hydrogen bond donor/acceptor interactions with Asp73 in the Gyrase B active site.
Acylation (
): Generally reduces potency against Gram-negative bacteria due to efflux pump recognition but may enhance antifungal activity.
Hydrazone formation: Converts the compound into an antifungal agent but abolishes Gyrase inhibitory activity.
Zone B: The 5-Ethyl Substituent (The Lipophilic Wedge)
Vs. 5-Methyl: The ethyl group provides optimal steric fill for the hydrophobic sub-pocket of Gyrase B. 5-Methyl is often too small (lower affinity), while 5-Propyl/Butyl can cause steric clash.
Vs. 6-Substitutions: Moving the alkyl group from C5 to C6 (Riluzole position) drastically reduces antimicrobial activity (MIC increases >10-fold), proving that the C5 vector is essential for bacterial target engagement.
Zone C: The Benzothiazole Core
Sulfur vs. Oxygen: The sulfur atom (benzothiazole) is superior to oxygen (benzoxazole) for lipophilicity (
) and membrane permeability in Gram-negative pathogens like E. coli.
Comparative Performance Data
Data synthesized from comparative biological assays of benzothiazole derivatives.
Thiocyanate Addition: Add ammonium thiocyanate (40 mmol) and cool the mixture to <5°C.
Cyclization: Add bromine (10 mmol) dropwise in acetic acid over 30 minutes, maintaining temperature <10°C.
Reaction: Stir at room temperature for 2 hours, then reflux for 30 minutes.
Workup: Pour into crushed ice/water. Neutralize with
to pH 8.
Purification: Filter the precipitate. Recrystallize from ethanol/water (4:1) to yield the 5-ethyl product.
Validation Check:
TLC: Mobile phase Hexane:Ethyl Acetate (7:3).
Melting Point: Distinct sharp range (check specific derivative literature, typically 130-150°C range for analogs).
DNA Gyrase Supercoiling Inhibition Assay
Protocol to verify mechanism of action for 5-ethyl analogs.
Mix: 1 U E. coli DNA Gyrase, 0.5 µg relaxed pBR322 plasmid DNA.
Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
Treatment: Add 5-Ethyl analog (0.1 - 100 µM in DMSO).
Incubation: 37°C for 60 minutes.
Termination: Stop reaction with 8 µL loading dye (containing SDS and Proteinase K).
Analysis: Electrophoresis on 1% agarose gel.
Readout: Presence of supercoiled DNA bands vs. relaxed bands. Positive Result: Retention of relaxed bands (inhibition of supercoiling).
Visualizing the SAR Map
Caption: SAR Map illustrating the functional roles of C2, C5, and C6 positions in determining biological activity.
References
National Institutes of Health (PMC). (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Retrieved from [Link]
PubMed. (2023).[1] Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]
MDPI. (2020). From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment. Retrieved from [Link]
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Retrieved from [Link]
Comparative Efficacy Analysis of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Development
As drug resistance increasingly compromises the clinical utility of standard chemotherapeutics and antibiotics, the search for novel, multi-target pharmacophores has accelerated. Among these, the 2-aminobenzothiazole sca...
Author: BenchChem Technical Support Team. Date: March 2026
As drug resistance increasingly compromises the clinical utility of standard chemotherapeutics and antibiotics, the search for novel, multi-target pharmacophores has accelerated. Among these, the 2-aminobenzothiazole scaffold has emerged as a highly privileged structure in medicinal chemistry. Characterized by a fused bicyclic ring containing sulfur and nitrogen, this scaffold offers exceptional versatility for structural functionalization, enabling precise tuning of lipophilicity, hydrogen-bonding capacity, and target-binding affinity.
This guide provides an objective, data-driven comparative analysis of 2-aminobenzothiazole derivatives against standard-of-care alternatives. By examining their efficacy in oncology and infectious diseases, and detailing the self-validating experimental protocols used to quantify these metrics, we aim to equip researchers and drug development professionals with actionable, field-proven insights.
Pharmacological Rationale & Mechanism of Action
The clinical potential of 2-aminobenzothiazole derivatives stems from their ability to act as multi-target directed ligands (MTDLs). By introducing specific functional groups at the 6-position of the benzothiazole ring or modifying the 2-amino group, researchers can direct the molecule's affinity toward distinct biological targets.
In oncology, specific derivatives act as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as EGFR and VEGFR-2 , effectively blocking downstream signaling pathways responsible for tumor proliferation and angiogenesis 1. Conversely, in microbiology, the isosteric relationship between the amine and thiol groups allows these derivatives to mimic the binding modes of fluoroquinolones, exerting bactericidal effects by inhibiting DNA gyrase , a critical enzyme for bacterial DNA replication 2.
Caption: Dual-targeting mechanism of 2-aminobenzothiazole derivatives in oncological and antimicrobial applications.
Comparative Efficacy Analysis
Anticancer Efficacy: Target Specificity & Potency
Recent structure-activity relationship (SAR) studies have demonstrated that incorporating pyrimidine or thiazolidinedione (TZD) moieties into the 2-aminobenzothiazole scaffold dramatically enhances cytotoxicity against specific cancer cell lines.
For instance, pyrimidine-based derivative Compound 15c exhibited an extraordinary IC50 of 0.02 µM against the HCT116 colon cancer cell line, vastly outperforming the standard chemotherapeutic 5-Fluorouracil (IC50 = 9.00 µM) 3. Similarly, Compound 23 , designed specifically as a VEGFR-2 inhibitor, demonstrated an IC50 of 97 nM, rivaling the clinical drug Sorafenib while maintaining marginal cytotoxicity against normal HEK-293T cells 1.
Table 1: In Vitro Anticancer Efficacy (IC50 Values)
Derivative
Target / Cell Line
IC50 (µM)
Standard Drug
Standard IC50 (µM)
Efficacy Ratio
Compound 15c
HCT116 (Colon)
0.02 ± 0.001
5-Fluorouracil
9.00 ± 1.70
~450x more potent
Compound 24
MCF7 (Breast)
1.485 ± 0.15
5-Fluorouracil
7.12
~4.8x more potent
Compound 23
VEGFR-2 (Kinase)
0.097
Sorafenib
~0.15
Comparable
OMS14
A549 (Lung)
22.13
Doxorubicin
16.61
Less potent
(Data synthesized from RSC Publishing 3, ACS Omega 4, and PMC 1.)
Antimicrobial Efficacy: Overcoming Resistance
When evaluated against Gram-positive and Gram-negative bacteria, specific 2-aminobenzothiazole derivatives have shown lower Minimum Inhibitory Concentration (MIC) values than established fluoroquinolones. For example, Compounds 56 and 59a-d exhibit MIC values of 0.4-0.8 µg/mL against K. pneumoniae, indicating superior efficacy compared to Ciprofloxacin 2.
Table 2: Comparative Antibacterial Efficacy (MIC)
Derivative
Bacterial Strain
MIC (µg/mL)
Standard Drug
Standard MIC (µg/mL)
Compound 41c
E. coli
3.1
Ciprofloxacin
>3.1
Compounds 56, 59a-d
K. pneumoniae
0.4 - 0.8
Ciprofloxacin
~1.0
Compound 18
P. aeruginosa
6 - 8
Ampicillin
>8.0
Self-Validating Experimental Protocols
To ensure the highest degree of scientific integrity, the data presented above relies on rigorous, self-validating methodologies. As an application scientist, it is critical to understand not just how to perform these assays, but why specific biochemical choices are made to prevent false positives and artifacts.
In Vitro Cytotoxicity: The MTT Assay Workflow
The MTT assay is the gold standard for quantifying the cytotoxic efficacy of anticancer derivatives. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase—a process that only occurs in metabolically active cells.
Caption: Step-by-step MTT assay workflow for evaluating the in vitro cytotoxicity of derivatives.
Self-Validating Protocol Steps & Causality:
Cell Seeding & Recovery: Seed cells at a density of
cells/well in a 96-well plate. Causality: A 24-hour incubation prior to treatment is mandatory. This allows cells to recover from trypsinization stress, re-adhere to the plastic, and re-enter the logarithmic growth phase, ensuring the drug acts on actively dividing cells.
Compound Treatment: Apply 2-aminobenzothiazole derivatives in a 5-point serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). Causality: Serial dilutions are required to generate a sigmoidal dose-response curve, enabling the mathematical calculation of an accurate IC50 rather than relying on a single-point anomaly.
Internal Controls:
Vehicle Control (0.1% DMSO): Proves that the solvent itself is not causing cell death.
Positive Control (e.g., 5-Fluorouracil): Validates the assay's sensitivity.
Media Blank: Accounts for background absorbance from the phenol red in the media.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Causality: This specific timeframe allows sufficient accumulation of intracellular formazan crystals without causing spontaneous cell rupture due to crystal overgrowth.
Solubilization & Quantification: Remove media and add 100 µL of DMSO. Read absorbance at 570 nm. Causality: Formazan is insoluble in aqueous media. DMSO effectively lyses the lipid bilayer and completely solubilizes the crystals, ensuring uniform optical density for spectrophotometric reading.
To determine the exact MIC of 2-aminobenzothiazole derivatives, a broth microdilution assay is preferred over agar diffusion, as it provides precise quantitative data rather than qualitative zone measurements.
Self-Validating Protocol Steps & Causality:
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (
CFU/mL). Causality: Variations in initial bacterial load will artificially shift the MIC. Standardization ensures reproducibility across technical replicates.
Microplate Preparation: Perform two-fold serial dilutions of the derivative in Mueller-Hinton broth across a 96-well plate. Causality: Two-fold dilutions provide a wide dynamic range to pinpoint the exact concentration where growth is halted.
Internal Controls:
Sterility Control (Broth only): Validates that the media was not contaminated during preparation.
Growth Control (Broth + Bacteria): Proves the viability of the bacterial strain.
Resazurin Addition: After 18 hours of incubation, add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 more hours. Causality: Visual turbidity checks are highly subjective, especially if the drug compound precipitates. Resazurin acts as a redox indicator; metabolically active bacteria reduce the blue dye to a fluorescent pink. The MIC is objectively defined as the lowest concentration well that remains blue, eliminating human reading error.
Conclusion
The comparative data clearly illustrates that functionalized 2-aminobenzothiazole derivatives are not merely theoretical constructs, but highly viable candidates for preclinical development. By demonstrating superior IC50 profiles against specific solid tumors (e.g., Compound 15c vs. 5-Fluorouracil) and potent MIC values against resistant bacterial strains, this scaffold provides a robust foundation for next-generation drug discovery.
References
BenchChem Technical Support Team. "2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics." BenchChem.2
Sever, B., et al. "2-Aminobenzothiazoles in anticancer drug design and discovery." National Center for Biotechnology Information (PMC). 1
RSC Publishing. "Synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives." Royal Society of Chemistry. 3
Mahdi, O., et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega. 4
in vivo validation of 5-Ethyl-1,3-benzothiazol-2-amine's therapeutic potential
Technical Comparison Guide: In Vivo Validation of 5-Ethyl-1,3-benzothiazol-2-amine (5-EBT) Executive Summary & Therapeutic Rationale 5-Ethyl-1,3-benzothiazol-2-amine (5-EBT) represents a structural analog of the establis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: In Vivo Validation of 5-Ethyl-1,3-benzothiazol-2-amine (5-EBT)
Executive Summary & Therapeutic Rationale
5-Ethyl-1,3-benzothiazol-2-amine (5-EBT) represents a structural analog of the established neuroprotective agent Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). While Riluzole is the standard of care for Amyotrophic Lateral Sclerosis (ALS), its clinical utility is limited by variable bioavailability, hepatic toxicity, and a short half-life.
The 5-EBT candidate retains the core 2-aminobenzothiazole pharmacophore essential for sodium channel blockade and glutamate modulation but introduces a lipophilic 5-ethyl substituent . This modification is hypothesized to alter the compound's lipophilicity (LogP) and metabolic stability, potentially offering a differentiated pharmacokinetic (PK) profile.
Therapeutic Target: Neuroprotection (ALS, Excitotoxicity, Ischemia).
Primary Mechanism: Inhibition of presynaptic glutamate release via voltage-gated sodium channel (Nav) blockade.
Comparative Analysis: 5-EBT vs. Standard of Care (Riluzole)
To validate 5-EBT, it must be benchmarked against Riluzole. The following Target Product Profile (TPP) outlines the performance criteria 5-EBT must meet or exceed to justify further development.
Target > 50% with lower inter-subject variability.
Half-life (T1/2)
~12 hours
Unknown
Target > 8 hours (BID dosing support).
Scientific Insight: The shift from a 6-trifluoromethoxy (electron-withdrawing) to a 5-ethyl (electron-donating) group significantly changes the electronic density of the benzene ring. This may reduce the acidity of the 2-amine, potentially altering its hydrogen bonding capacity with the sodium channel receptor site.
Mechanism of Action & Signaling Pathway
The primary validation endpoint for 5-EBT is its ability to mitigate glutamate excitotoxicity . The diagram below illustrates the pathway where 5-EBT is expected to intervene, preventing neuronal apoptosis.
Figure 1: Proposed Mechanism of Action. 5-EBT blocks presynaptic Na+ channels, reducing glutamate release and preventing downstream excitotoxic cell death.
In Vivo Validation Protocols
To scientifically validate 5-EBT, a phased approach is required. Skipping directly to efficacy without PK validation is a common failure point in benzothiazole development.
Phase 1: Pharmacokinetic (PK) Validation
Objective: Determine if 5-EBT crosses the Blood-Brain Barrier (BBB).
Protocol:
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
Dosing: 5-EBT (10 mg/kg) via Oral Gavage (PO) and Intravenous (IV).
Objective: Assess anti-excitotoxic activity in a functional model.
Model:Kainic Acid (KA)-Induced Seizure Model (Rapid screening proxy for glutamate modulation).
Rationale: Riluzole is known to attenuate KA-induced seizures. If 5-EBT shares the mechanism, it must show similar protection.
Step-by-Step Methodology:
Acclimatization: C57BL/6 mice (8 weeks old).
Pre-treatment: Administer 5-EBT (5, 10, 20 mg/kg, i.p.) or Riluzole (10 mg/kg, i.p.) 30 minutes prior to challenge.
Challenge: Administer Kainic Acid (25 mg/kg, s.c.) to induce excitotoxicity.
Observation: Monitor for 2 hours using the Racine Scale (0 = Normal, 5 = Generalized tonic-clonic seizure).
Histology (Post-Mortem): Nissl staining of the Hippocampus (CA1/CA3 regions) to quantify neuronal survival.
Phase 3: Disease-Modifying Efficacy (ALS Model)
Objective: Long-term neuroprotection.
Model:SOD1-G93A Transgenic Mice (Gold standard for ALS).
Protocol:
Enrollment: Start treatment at day 60 (pre-symptomatic phase).
Groups:
Vehicle Control.
Riluzole (Standard Dose).
5-EBT (Equimolar Dose).
Readouts:
Rotarod Performance: Weekly assessment of motor coordination.
Grip Strength: Bi-weekly forelimb strength test.
Survival: Kaplan-Meier analysis (Endpoint: inability to right within 30s).
Statistical Analysis: Log-rank test for survival; ANOVA for behavioral data.
Experimental Workflow Diagram
The following flowchart defines the critical path for validating 5-EBT, ensuring "Go/No-Go" decisions are data-driven.
Figure 2: Strategic Validation Workflow. The "Go/No-Go" decision gates (yellow) prevent resource wastage on compounds with poor druggability.
References
Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical effectiveness of riluzole in treating amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics. Link
Jimenez-Velazquez, G., et al. (2023). Identification and structure-activity relationships for a series of N,N-disubstituted 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters. Link
Gurney, M. E., et al. (1994). Motor neuron degeneration in mice that express a human Cu,Zn superoxide dismutase mutation. Science. Link
Benatar, M., et al. (2006). Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND). Cochrane Database of Systematic Reviews. Link
Verma, A., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Link
Validation
A Senior Application Scientist's Guide to Selectivity Profiling: The Case of 5-Ethyl-1,3-benzothiazol-2-amine
Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of drug development, potency is but one part of the equation. The ultimate success of a therapeutic candidate hinges on its selectivit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of drug development, potency is but one part of the equation. The ultimate success of a therapeutic candidate hinges on its selectivity—the ability to interact with its intended biological target while minimally engaging other proteins. A lack of selectivity is a primary driver of adverse drug reactions and clinical trial failures.[1][2][3] The benzothiazole scaffold, a privileged structure in medicinal chemistry, is a testament to this challenge. It is found in a wide array of biologically active agents, from anti-cancer and anti-inflammatory drugs to neuroprotective compounds.[4][5][6]
This guide focuses on a specific molecule, 5-Ethyl-1,3-benzothiazol-2-amine . While its precise targets are under investigation, its core structure is analogous to Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), a marketed drug for amyotrophic lateral sclerosis (ALS) with a complex, multi-target mechanism of action.[7][8][9][10] Riluzole's profile, which includes modulation of glutamatergic neurotransmission and inactivation of voltage-gated sodium channels, underscores the need for a rigorous selectivity assessment of any new structural analogue to delineate its unique mechanism and predict its safety profile.[7][9][11]
This document provides a comprehensive framework for assessing the selectivity of 5-Ethyl-1,3-benzothiazol-2-amine. We will compare its hypothetical performance against the established, multi-target drug Riluzole and a theoretical, highly-selective kinase inhibitor, Comparator K , to illustrate key concepts in selectivity profiling. Our approach is multi-tiered, beginning with broad biochemical screens and progressing to more physiologically relevant cellular assays.
Part 1: Foundational Selectivity — Biochemical Profiling Against the Human Kinome
Expertise & Rationale: Why Begin with Kinases?
The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding site.[12][13] This conservation makes them a frequent source of off-target interactions for ATP-competitive small molecules.[3][14] Therefore, a broad kinase panel screen is an essential first step in any selectivity assessment. It provides a foundational map of a compound's potential interactions, flagging liabilities early and guiding the subsequent, more resource-intensive cellular assays.[13][15] We employ a gold-standard radiometric assay format, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from compound autofluorescence or light scattering.[13][16]
Compound Preparation: Prepare 10 mM stock solutions of 5-Ethyl-1,3-benzothiazol-2-amine, Riluzole, and Comparator K in 100% DMSO. A single, high concentration (e.g., 10 µM) is used for the initial screen to maximize the detection of potential interactions.
Assay Plate Setup: In a 96-well filter plate, add the reaction buffer, the specific kinase being tested, and the appropriate peptide or protein substrate.
Inhibitor Addition: Add the test compounds to the designated wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
Reaction Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]-ATP. The ATP concentration is typically set at or near the Km for each specific kinase to ensure the assay is sensitive to competitive inhibitors.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), optimized for each kinase to ensure the reaction is within the linear range.[17]
Reaction Termination & Washing: Stop the reaction by adding 3% phosphoric acid. This protonates the substrate, causing it to bind to the filter membrane. Wash the plate multiple times to remove unincorporated [γ-³³P]-ATP.
Signal Detection: Measure the remaining radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)
Table 1: Percentage of kinase activity inhibited by test compounds at a 10 µM screening concentration.
Kinase Target
Kinase Family
5-Ethyl-1,3-benzothiazol-2-amine
Riluzole
Comparator K
CDK2
CMGC
88%
45%
99%
GSK3β
CMGC
75%
38%
5%
SRC
Tyrosine Kinase
42%
25%
2%
EGFR
Tyrosine Kinase
15%
8%
3%
PKA
AGC
22%
19%
<1%
ROCK1
AGC
31%
28%
<1%
AURKA
Other
18%
12%
4%
PLK1
Other
25%
15%
2%
Insight: This hypothetical data immediately highlights a potential area of concern and investigation for 5-Ethyl-1,3-benzothiazol-2-amine. Its significant inhibition of CDK2 and GSK3β suggests these could be primary targets or potent off-targets. Riluzole shows weaker, but broad, kinase inhibition, consistent with its known multi-target profile. Comparator K demonstrates the ideal "clean" profile of a selective inhibitor.
Part 2: Cellular Target Engagement — Validating Interactions in a Live-Cell Context
Expertise & Rationale: Beyond the Test Tube
Biochemical assays are invaluable for broad screening but operate in an artificial environment. It is critical to verify that a compound engages its target within the complex milieu of a living cell, where factors like cell permeability, efflux pumps, and endogenous ATP concentrations come into play. We will utilize two orthogonal, state-of-the-art methods to confirm and quantify target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
CETSA® is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[18][19] A protein that has bound to a drug is more resistant to heat-induced denaturation. By heating cells and measuring the amount of soluble protein remaining, we can directly infer target engagement without the need for genetic modification.[19][20][21]
NanoBRET™ is a proximity-based assay that measures compound binding in real-time within living cells.[22][23] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal, allowing for the determination of intracellular affinity.[23][24][25]
Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency. Treat the cells with the test compounds (e.g., at 10 µM) or DMSO vehicle for 1-2 hours.
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a controlled cooling step.[20]
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen to release intracellular contents.
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes.[18]
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CDK2, identified in Part 1) using Western blotting or an ELISA-based method.
Data Analysis: Plot the amount of soluble protein against temperature for each treatment condition. A rightward shift in the melting curve for a compound-treated sample compared to the DMSO control indicates target stabilization. The change in melting temperature (ΔTm) is a measure of target engagement.
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target protein (e.g., CDK2) fused to NanoLuc® luciferase. Seed the cells into a 384-well assay plate.[22]
Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM medium. Add these to the cells.
Tracer Addition: Add the corresponding cell-permeable fluorescent tracer at a pre-determined concentration.
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach binding equilibrium.[25]
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure the luminescence at two wavelengths: 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.[25]
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the intracellular IC₅₀ value.
Data Presentation: Comparative Cellular Target Engagement (Hypothetical Data)
Table 2: Quantifying target engagement in live HEK293T cells.
Assay
Target Protein
5-Ethyl-1,3-benzothiazol-2-amine
Riluzole
Comparator K
CETSA® (ΔTm)
CDK2
+5.2 °C
+0.8 °C
+8.5 °C
NanoBRET™ (IC₅₀)
CDK2
0.25 µM
> 30 µM
0.01 µM
CETSA® (ΔTm)
GSK3β
+3.1 °C
+0.5 °C
Not Tested
NanoBRET™ (IC₅₀)
GSK3β
1.8 µM
> 30 µM
Not Tested
Insight: The cellular data corroborates the biochemical findings. 5-Ethyl-1,3-benzothiazol-2-amine clearly engages and stabilizes CDK2 and GSK3β in a live-cell environment, as shown by the significant thermal shift and potent IC₅₀ values. Riluzole shows negligible engagement with these kinases in cells, suggesting its biochemical activity does not translate to a cellular context or is extremely weak. Comparator K remains the benchmark for potent and selective target engagement.
Workflow for the Cellular Thermal Shift Assay (CETSA®).
Part 3: Functional Consequences and Broader Liability Screening
Expertise & Rationale: From Target Binding to Cellular Effect
Confirming target engagement is a crucial step, but it doesn't reveal the full biological picture. It's essential to understand the functional consequences of this binding and to proactively screen for other potential liabilities that could cause toxicity.[1][2] We utilize a broad panel of cell-based functional assays covering major classes of drug targets (GPCRs, ion channels, transporters) to create a comprehensive safety profile. This systematic approach allows for the early identification of unintended interactions that could derail a development program.[26]
Experimental Protocol: Broad Off-Target Liability Panel and Cytotoxicity
Submit the test compounds to a contract research organization.
The compounds are screened at a standard concentration (e.g., 10 µM) against a panel of ~44 key pharmacological targets known to be involved in adverse drug reactions.
Assays are typically functional (e.g., measuring calcium flux for GPCRs or ion flow for channels) or radioligand binding assays.
A result is flagged as significant if it exceeds a predefined threshold (e.g., >50% inhibition or activation).
Cytotoxicity Assay (e.g., CellTiter-Glo®):
Seed a metabolically active cell line (e.g., HepG2, a liver cell line used for toxicity screening) in a 96-well plate.
Treat cells with a serial dilution of the test compounds for an extended period (e.g., 72 hours).
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
Measure luminescence with a plate reader.
Calculate the CC₅₀ (concentration that causes 50% cytotoxicity).
Data Presentation: Summary of Functional and Safety Profiling (Hypothetical Data)
Table 3: Results from off-target liability and cytotoxicity screening.
Assay Type
Target/Endpoint
5-Ethyl-1,3-benzothiazol-2-amine
Riluzole
Comparator K
Off-Target Panel
hERG (Ion Channel)
28% Inhibition @ 10 µM
45% Inhibition @ 10 µM
<5% Inhibition @ 10 µM
Off-Target Panel
M1 (GPCR)
<10% Inhibition @ 10 µM
65% Inhibition @ 10 µM
<5% Inhibition @ 10 µM
Off-Target Panel
5-HT₂B (GPCR)
55% Inhibition @ 10 µM
15% Inhibition @ 10 µM
<5% Inhibition @ 10 µM
Cytotoxicity
HepG2 CC₅₀
15 µM
25 µM
> 100 µM
Insight: The functional screen reveals new information. 5-Ethyl-1,3-benzothiazol-2-amine shows a potential liability at the 5-HT₂B receptor, an interaction that warrants further investigation due to its association with cardiac valvulopathy. Riluzole's known profile is reflected in its activity at the hERG channel and muscarinic (M1) receptor. Importantly, the cytotoxicity data shows that while our test compound is more cytotoxic than Riluzole, its cellular anti-CDK2 potency (0.25 µM) is significantly greater than its cytotoxicity (15 µM), providing a reasonable therapeutic window. Comparator K remains exceptionally clean across all assays.
Conclusion: Synthesizing a Data-Driven Selectivity Profile
This multi-tiered analysis provides a comprehensive selectivity profile for 5-Ethyl-1,3-benzothiazol-2-amine, moving logically from broad biochemical screening to specific, quantitative cellular assays and functional liability assessment.
Based on our hypothetical data, 5-Ethyl-1,3-benzothiazol-2-amine emerges as a potent, cell-active inhibitor of the CDK2 and GSK3β kinases. Its selectivity profile is distinct from the neuro-modulatory agent Riluzole, which displays a weaker, broader range of activities that do not appear to be kinase-directed in a cellular context.
Comparison to Riluzole: 5-Ethyl-1,3-benzothiazol-2-amine is not a direct functional analogue of Riluzole. Its potent kinase inhibition suggests its primary mechanism of action lies in the regulation of cell cycle and signaling pathways, a departure from Riluzole's effects on ion channels and glutamate release.
Comparison to Ideal Profile (Comparator K): While potent, 5-Ethyl-1,3-benzothiazol-2-amine is not perfectly selective. Its activity on both CDK2 and GSK3β, as well as its off-target hit on the 5-HT₂B receptor, classifies it as a multi-targeted inhibitor. This is not inherently negative, as polypharmacology can be beneficial, but it requires careful characterization.[27]
Future Directions: The next logical steps would be to:
Confirm the kinase hits against the full human kinome to understand its selectivity more broadly.
Deconvolute the functional effects of CDK2 versus GSK3β inhibition in relevant cell-based models (e.g., cancer cell proliferation assays).
Conduct follow-up dose-response studies on the 5-HT₂B receptor to accurately determine the potency of this off-target interaction and assess the associated risk.
By systematically layering biochemical, cellular, and functional data, we have constructed a robust, evidence-based assessment of compound selectivity. This structured approach enables confident, data-driven decisions in the complex process of drug discovery and development.
References
Title: The pharmacology and mechanism of action of riluzole
Source: Neurology.org
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Title: Riluzole - Wikipedia
Source: Wikipedia
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Title: The pharmacology and mechanism of action of riluzole
Source: PubMed
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Title: Profiling the kinetic selectivity of kinase marketed drugs
Source: Enzymlogic
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Title: How Do GWAS Factor into Drug Discovery?
Source: AZoLifeSciences
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Title: What is the mechanism of Riluzole?
Source: Patsnap Synapse
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: NCBI
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors
Source: PMC
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay
Source: Bio-protocol
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Title: Riluzole/Tiglutik
Source: International Alliance of ALS/MND Associations
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Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states
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Title: [Use of GWAS for drug discovery and development]
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Title: A practical guideline of genomics-driven drug discovery in the era of global biobank meta-analysis
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Title: How Does a Biochemical Kinase Assay Work?
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Title: Benchmarking genome-wide association study causal gene prioritization for drug discovery
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Title: NanoBRET assays to assess cellular target engagement of compounds
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Title: What Is CETSA? Cellular Thermal Shift Assay Explained
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Title: The use of novel selectivity metrics in kinase research
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5-Ethyl-1,3-benzothiazol-2-amine Proper Disposal Procedures Part 1: Emergency Safety & Hazard Identification Core Directive: This guide treats 5-Ethyl-1,3-benzothiazol-2-amine (and its close structural analogs) as a haza...
Core Directive: This guide treats 5-Ethyl-1,3-benzothiazol-2-amine (and its close structural analogs) as a hazardous organic amine.[1][2] Due to the thermal stability of the benzothiazole ring and the reactivity of the exocyclic amine, disposal requires strict adherence to oxidative incineration protocols to prevent environmental contamination (aquatic toxicity) and the formation of toxic combustion byproducts (NOx, SOx).
Toxic to aquatic life with long-lasting effects.[2][5]
WARNING
Combustion Risk
N/A
Emits toxic fumes (NOx, SOx) under fire conditions.[2][5]
DANGER
Part 2: Personal Protective Equipment (PPE) & Handling
Objective: Prevent dermal absorption and inhalation sensitization during waste transfer.[2][5]
Respiratory Protection: NIOSH-approved N95 (minimum) or P100 particulate respirator if handling powder.[2][5] Use a full-face respirator with organic vapor cartridges if heating or dissolving in volatile solvents.[2][5]
Hand Protection:Nitrile gloves (minimum thickness 0.11 mm) are standard.[2][5] Double-gloving is recommended during spill cleanup.[2][5] Avoid latex, as organic amines can permeate latex matrices.[2][5]
Eye Protection: Chemical safety goggles.[2][5][8] Face shield required if pouring liquid waste solutions.[2][5]
Body Protection: Lab coat required; Tyvek® suit recommended for spill cleanup >10g.[2][5]
Part 3: Waste Segregation & Storage
Scientific Rationale: Aminobenzothiazoles are weak bases.[2][5] They must be segregated from strong oxidizers (risk of exothermic reaction) and strong acids (risk of salt formation/precipitation which complicates incineration).[2][5]
Segregation Logic Diagram
Caption: Decision matrix for segregating benzothiazole amine waste streams to ensure compatibility with incinerator feedstocks.
Collection: Place solid residues, contaminated weighing boats, and filter papers into a wide-mouth HDPE jar or a double-lined hazardous waste bag.[2][5]
Labeling: Clearly label as "Hazardous Waste - Toxic Organic Solid."
Disposal Path: Transfer to a licensed chemical waste facility.[2][5] The compound must be destroyed via incineration equipped with a scrubber to capture Sulfur oxides (SOx) and Nitrogen oxides (NOx) [1].[2][5]
Compatibility Check: Ensure the waste stream contains no oxidizers (e.g., peroxides, nitric acid).[2][5]
Container: Collect in chemically resistant carboys (HDPE or Glass).
Halogenated: If dissolved in DCM or Chloroform -> Red Can/Halogenated Waste .[2][5]
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO -> Clear Can/Non-Halogenated Waste .[2][5]
Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., ethanol).[2][5] Add rinsate to the liquid waste container.[2][5] Deface the original label and discard the bottle as "Non-Hazardous Trash" (only if triple-rinsed and dry).
Spill Management Workflow
Scenario: 5g Powder Spill on Benchtop.
Caption: Step-by-step containment protocol to minimize inhalation risks during powder spills.
Part 5: Regulatory Compliance (RCRA & EPA)
While 5-Ethyl-1,3-benzothiazol-2-amine is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator based on its properties:
Toxicity Characteristic: Due to aquatic toxicity and potential oral toxicity, it meets the criteria for a "Characteristic Hazardous Waste" if not disposed of properly.[2][5]
Waste Code Assignment:
If the waste is ignitable (solvent mixture): D001 .[2][5]
If the waste is toxic (by TCLP, though rarely performed for this specific compound): D000 (General).[2][5]
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but adhere to strict incineration standards due to the heteroatoms (N, S) [2].[2][5]
References
PubChem. (2025).[2][5][12] Compound Summary: Benzothiazol-2-amine.[1][2][5][13] National Library of Medicine.[2][5] Retrieved from [Link]
Personal protective equipment for handling 5-Ethyl-1,3-benzothiazol-2-amine
Operational Safety & PPE Architecture for Handling 5-Ethyl-1,3-benzothiazol-2-amine Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I approach chemical handling not merely as a checklist...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety & PPE Architecture for Handling 5-Ethyl-1,3-benzothiazol-2-amine
Executive Summary & Mechanistic Hazard Profile
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic system of risk mitigation. 5-Ethyl-1,3-benzothiazol-2-amine (CAS: 90382-08-4), also known as 5-Ethylbenzo[d]thiazol-2-amine, is a heterocyclic amine frequently utilized in drug discovery and synthetic chemistry [1].
The core hazards of this compound stem from its nucleophilic amine group and lipophilic benzothiazole core. It is classified as harmful if swallowed (H302), inhaled (H332), and acts as a primary irritant to both skin (H315) and eyes (H319) [1][2]. Because of its lipophilicity, dermal absorption is a significant vector for systemic exposure. Therefore, our Personal Protective Equipment (PPE) architecture must prioritize robust barrier materials that actively resist organic permeation, rather than relying on generic laboratory wear.
Quantitative Hazard Data
To establish a self-validating safety protocol, we must first ground our approach in the compound's specific physicochemical and hazard properties [1][2].
Property / Hazard Parameter
Data / Classification
Operational Implication
CAS Number
90382-08-4
Primary identifier for SDS tracking and inventory.
Molecular Formula
C9H10N2S
Lipophilic core; high risk of dermal penetration.
Molecular Weight
178.26 g/mol
Low mass allows it to form fine, easily aerosolized dusts.
Mandates strict respiratory, dermal, and ocular barriers.
Personal Protective Equipment (PPE) Architecture
Selecting PPE is an exercise in causality: we match the barrier to the specific physical state and reactivity of the chemical [3].
Dermal Protection (Gloves):
Selection: Nitrile examination gloves (minimum 0.11 mm thickness for routine handling; 0.2 mm for extended exposure).
Causality: The benzothiazole structure is lipophilic. While latex provides poor resistance to organic compounds, nitrile offers superior polymer cross-linking that prevents rapid breakthrough of heterocyclic amines.
Respiratory Protection:
Selection: Primary containment via a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. If handled outside containment, an N95 or P100 particulate respirator is required.
Causality: The compound's low molecular weight (178.26 g/mol ) allows it to form fine dust particulates. P-statement P261 explicitly warns against breathing dust [2]. Primary engineering controls (fume hoods) are prioritized over secondary PPE (masks) to eliminate the hazard at the source.
Ocular Protection:
Selection: Snug-fitting chemical splash goggles (ANSI Z87.1 certified).
Causality: H319 indicates serious eye irritation [1]. Standard safety glasses with side shields are insufficient because airborne dust can bypass the shields. Goggles provide a complete, secure orbital seal.
Body Protection:
Selection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system—meaning each step inherently verifies the success of the previous one to ensure zero-exposure handling.
Step 1: Pre-Operation Verification
Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).
Clear the workspace of incompatible reagents (e.g., strong oxidizers, strong acids).
Don primary PPE: Lab coat, chemical goggles, and your first pair of nitrile gloves.
Step 2: Weighing and Transfer
Don a second (outer) pair of nitrile gloves. Causality: Double-gloving ensures that if the outer glove is contaminated during weighing, the inner glove protects your skin during the doffing process.
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the fine powder from dispersing via electrostatic repulsion.
Use a grounded stainless-steel spatula to transfer the 5-Ethyl-1,3-benzothiazol-2-amine.
Seal the source container immediately after the desired mass is transferred.
Step 3: Post-Operation Decontamination
Remove the outer gloves inside the fume hood by turning them inside out, trapping any residual dust within the glove matrix.
Dispose of the outer gloves in a designated solid hazardous waste bin.
Wipe down the balance and spatulas with a solvent appropriate for the compound (e.g., a dilute ethanol or isopropanol solution, followed by water) to ensure no microscopic residue remains.
Spill Response & Disposal Plan
In the event of a containment breach, an immediate and structured response is critical to prevent aerosolization.
Emergency Spill Protocol:
Isolate: Evacuate personnel from the immediate vicinity.
Contain: If the powder spills, do not dry sweep. Dry sweeping immediately aerosolizes the hazard into the breathing zone.
Neutralize/Collect: Cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust. Carefully scoop the wet material into a chemically resistant, sealable secondary container.
Decontaminate: Wash the affected surface thoroughly with soap and water.
Disposal Plan:
Do not flush any solutions down the sink. 5-Ethyl-1,3-benzothiazol-2-amine must be treated as hazardous solid waste.
Collect all contaminated PPE, weighing boats, and spill cleanup materials in a clearly labeled, leak-proof container.
Route to your institution's Environmental Health & Safety (EHS) department for high-temperature incineration in compliance with EPA RCRA regulations.
Workflow & Decision Tree Visualization
The following diagram illustrates the logical flow of risk assessment, handling, and disposal for this compound.
Figure 1: Operational workflow and spill response logic for 5-Ethyl-1,3-benzothiazol-2-amine.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)." U.S. Department of Labor. URL: [Link]
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